tert-butyl N-(3-bromophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFBCTSISJDKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373792 | |
| Record name | tert-butyl N-(3-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25216-74-4 | |
| Record name | tert-butyl N-(3-bromophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-3-bromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to tert-butyl N-(3-bromophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl N-(3-bromophenyl)carbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutics. Its utility lies in the presence of a Boc-protected amine and a bromine-substituted phenyl ring, which allow for sequential and site-selective modifications.
Core Chemical Properties
This compound is a stable, solid organic compound at room temperature and is generally soluble in a range of organic solvents.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | N-Boc-3-bromoaniline | [1] |
| CAS Number | 25216-74-4 | [1][2] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1][2] |
| Molecular Weight | 272.14 g/mol | [1] |
| Melting Point | 81-83 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents | [1] |
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as a complex multiplet in the region of 7.0-7.5 ppm. A broad singlet corresponding to the N-H proton of the carbamate is also anticipated.
-
¹³C NMR: The spectrum will feature a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The carbonyl carbon of the carbamate will appear downfield, typically in the 150-155 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the carbamate group around 1700-1730 cm⁻¹. An N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule will also be present.
Experimental Protocols
This compound is a versatile building block in organic synthesis. Its utility is demonstrated in two principal types of reactions: palladium-catalyzed cross-coupling reactions at the bromophenyl moiety and deprotection of the Boc-protected amine.
Synthesis of this compound
A general and widely used method for the synthesis of tert-butyl carbamates involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
3-bromoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 3-bromoaniline in the chosen organic solvent in a round-bottom flask.
-
Add the base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond. This is a powerful method for the synthesis of biaryl compounds.
Materials:
-
This compound
-
An arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)
-
A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected amine, 3-bromoaniline.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The 3-aminophenyl motif is a common feature in many kinase inhibitors, where the amino group often forms a critical hydrogen bond with the hinge region of the kinase domain. The bromine atom allows for the introduction of further diversity through cross-coupling reactions to explore the solvent-exposed regions of the ATP-binding pocket.
For instance, in the synthesis of certain Bruton's tyrosine kinase (BTK) and BMX kinase inhibitors, a 3-aminophenyl-containing core is often utilized.[3] The synthetic strategy may involve an initial Suzuki coupling of this compound with a suitable boronic acid derivative, followed by Boc deprotection and subsequent amide coupling to build the final inhibitor.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical workflow for the utilization of this compound in a multi-step synthesis.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for the strategic and sequential introduction of different functionalities, making it an important intermediate in the synthesis of complex molecules, including potent kinase inhibitors. The experimental protocols and synthetic workflows described in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Synthesis of tert-butyl N-(3-bromophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl N-(3-bromophenyl)carbamate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details the chemical properties, a common synthetic route, experimental protocol, and characterization data for this compound.
Compound Overview
This compound , also known as N-Boc-3-bromoaniline, is a white to off-white solid. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine functionality of 3-bromoaniline allows for selective reactions at other positions of the aromatic ring, making it a key building block in multi-step organic syntheses.
| Property | Value |
| Chemical Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| CAS Number | 25216-74-4 |
| Appearance | White to off-white solid |
| Synonyms | N-Boc-3-bromoaniline, tert-butyl (3-bromophenyl)carbamate |
Synthetic Pathway
The most common and efficient method for the synthesis of this compound is the protection of the amino group of 3-bromoaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base in a suitable organic solvent.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
3-Bromoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.0 eq.) in dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
An In-depth Technical Guide to tert-butyl N-(3-bromophenyl)carbamate (CAS: 25216-74-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl N-(3-bromophenyl)carbamate, a key building block in modern organic synthesis. Its utility in the construction of complex molecules, particularly in the field of medicinal chemistry, makes a thorough understanding of its properties and reactivity essential for researchers. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and common applications, and includes safety and handling information.
Chemical and Physical Properties
This compound, also known as N-Boc-3-bromoaniline, is a white to off-white solid at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group renders the amine nucleophilicity significantly lower, allowing for selective reactions at other positions of the molecule. The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions. It is generally soluble in a range of organic solvents.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 25216-74-4 | [2] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [2] |
| Molecular Weight | 272.14 g/mol | [2] |
| Melting Point | 86-89 °C | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in organic solvents such as THF, Dichloromethane, Ethyl Acetate | [1] |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | t (J ≈ 1.8 Hz) | 1H | Ar-H (C2-H) |
| ~7.3 | ddd (J ≈ 8.0, 2.0, 1.0 Hz) | 1H | Ar-H (C6-H) |
| ~7.15 | t (J ≈ 8.0 Hz) | 1H | Ar-H (C5-H) |
| ~7.0 | ddd (J ≈ 8.0, 2.0, 1.0 Hz) | 1H | Ar-H (C4-H) |
| ~6.5 | br s | 1H | N-H |
| 1.52 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.5 | C=O (carbamate) |
| ~140.0 | Ar-C (C1-N) |
| ~130.5 | Ar-C (C5) |
| ~123.0 | Ar-C (C3-Br) |
| ~122.5 | Ar-C (C6) |
| ~121.0 | Ar-C (C2) |
| ~117.0 | Ar-C (C4) |
| ~81.0 | -C(CH₃)₃ |
| ~28.3 | -C(CH₃)₃ |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | N-H | Stretching |
| ~2980-2850 | C-H (alkyl) | Stretching |
| ~1720 | C=O (carbamate) | Stretching |
| ~1590, ~1480 | C=C (aromatic) | Stretching |
| ~1240, ~1160 | C-O (carbamate) | Stretching |
| ~780 | C-H (aromatic) | Out-of-plane bending |
| ~680 | C-Br | Stretching |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 271/273 | [M]⁺ (isotopic pattern for Br) |
| 215/217 | [M - C₄H₈]⁺ |
| 172 | [M - Boc]⁺ |
| 157/159 | [BrC₆H₄NH]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of 3-bromoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4]
Reaction:
Caption: Synthesis of this compound.
Materials:
-
3-Bromoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) in anhydrous THF or DCM.
-
Add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of a carbon-carbon bond at the 3-position of the phenyl ring.[5]
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene and water)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Buchwald-Hartwig Amination
The bromine atom of this compound can also be substituted with an amine through a Buchwald-Hartwig amination reaction, forming a new carbon-nitrogen bond.[6]
Caption: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a Schlenk tube.
-
Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Table 6: Hazard Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The Boc-protected amine allows for the selective functionalization of the aromatic ring, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions. This guide provides the essential information for researchers to effectively and safely utilize this compound in their synthetic endeavors, facilitating the development of novel molecules for pharmaceutical and materials science applications.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. This compound [oakwoodchemical.com]
- 3. rsc.org [rsc.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to tert-butyl (3-bromophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (3-bromophenyl)carbamate, a key building block in modern organic synthesis. This document details its physicochemical properties, synthesis, and significant applications, particularly in the realm of pharmaceutical research and development.
Core Data Presentation
A summary of the essential quantitative data for tert-butyl (3-bromophenyl)carbamate is presented in the table below for quick reference and comparison.
| Property | Value |
| Molecular Weight | 272.14 g/mol |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| CAS Number | 25216-74-4 |
| Appearance | White to off-white solid |
| Synonyms | N-Boc-3-bromoaniline, tert-butyl N-(3-bromophenyl)carbamate |
Introduction to a Versatile Intermediate
Tert-butyl (3-bromophenyl)carbamate is an organic compound that plays a crucial role as a protected form of 3-bromoaniline. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine functionality allows for a wide range of chemical transformations to be performed on other parts of the molecule without unintended side reactions involving the amine. This strategic protection is fundamental in multi-step syntheses of complex organic molecules.
The presence of a bromine atom on the phenyl ring makes this compound an excellent substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are prevalent in many biologically active compounds.
Experimental Protocols
Synthesis of tert-butyl (3-bromophenyl)carbamate
The most common and efficient method for the synthesis of tert-butyl (3-bromophenyl)carbamate is the protection of 3-bromoaniline using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Materials:
-
3-bromoaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile
-
A base, typically a tertiary amine like triethylamine (NEt₃) or 4-(dimethylamino)pyridine (DMAP) as a catalyst
Procedure:
-
In a round-bottom flask, dissolve 3-bromoaniline (1 equivalent) in the chosen solvent.
-
Add the base to the solution. If using a catalytic amount of DMAP, a stoichiometric amount of a weaker base like triethylamine is also added.
-
To this stirred solution, add di-tert-butyl dicarbonate (typically 1.05 to 1.2 equivalents) portion-wise or as a solution in the same solvent.
-
The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched, often with water or a mild aqueous acid.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure tert-butyl (3-bromophenyl)carbamate.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of tert-butyl (3-bromophenyl)carbamate with an arylboronic acid.
Materials:
-
tert-butyl (3-bromophenyl)carbamate
-
An arylboronic acid (e.g., phenylboronic acid)
-
A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand
-
A base, such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃)
-
A solvent system, often a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water
Procedure:
-
To a reaction vessel, add tert-butyl (3-bromophenyl)carbamate (1 equivalent), the arylboronic acid (typically 1.1 to 1.5 equivalents), and the base (2 to 3 equivalents).
-
The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
The degassed solvent system is added, and the mixture is stirred to form a suspension.
-
The palladium catalyst (typically 1-5 mol%) is added under a stream of inert gas.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS.
-
After the reaction is complete, it is cooled to room temperature.
-
Water is added to the reaction mixture, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated.
-
The crude product is purified by column chromatography to afford the desired biaryl compound.
Mandatory Visualizations
The following diagrams illustrate key processes involving tert-butyl (3-bromophenyl)carbamate.
Caption: Synthesis of tert-butyl (3-bromophenyl)carbamate.
Caption: Suzuki-Miyaura coupling workflow.
Applications in Drug Development and Beyond
The primary utility of tert-butyl (3-bromophenyl)carbamate in drug development lies in its role as a precursor to more complex molecular architectures. The biaryl and substituted aniline moieties that can be readily synthesized from this starting material are common features in a vast array of pharmacologically active compounds. These include, but are not limited to, kinase inhibitors, GPCR modulators, and other therapeutic agents.
Beyond pharmaceuticals, derivatives of tert-butyl (3-bromophenyl)carbamate are also explored in materials science for the synthesis of organic light-emitting diodes (OLEDs), polymers, and other functional materials where the electronic and structural properties of the biaryl core are advantageous.
This guide provides a foundational understanding of tert-butyl (3-bromophenyl)carbamate, highlighting its importance and utility in modern chemical synthesis. For further in-depth information, researchers are encouraged to consult the primary literature and specialized chemical databases.
A Technical Guide to the Solubility of tert-butyl N-(3-bromophenyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Tert-butyl N-(3-bromophenyl)carbamate is a solid organic compound widely employed in organic synthesis, primarily as a protecting group for the amine functionality of 3-bromoaniline. The tert-butoxycarbonyl (Boc) group offers stability under various reaction conditions and can be readily removed under mild acidic conditions. The presence of the bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of more complex molecules. A fundamental understanding of its solubility is crucial for reaction setup, purification, and formulation.
Solubility Profile
This compound is a hydrophobic molecule and, as such, exhibits good solubility in many common organic solvents. The nonpolar tert-butyl group and the bromophenyl ring contribute to its affinity for organic media.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Notes |
| Amides | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | Often used for reactions involving Boc-protected compounds.[2] |
| Halogenated | Dichloromethane (DCM) | High | A common solvent for reactions and purification of Boc-protected amines.[2][3] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to High | Frequently used as reaction solvents for Suzuki coupling and other cross-coupling reactions.[3][4] |
| Aromatic | Toluene, Benzene | Moderate | Good solvents for reactions, particularly at elevated temperatures. |
| Alcohols | Methanol, Ethanol | Moderate | Solubility may be lower compared to aprotic polar solvents. |
| Esters | Ethyl acetate | Moderate | Commonly used for extraction and chromatography. |
| Nitriles | Acetonitrile | Moderate | A versatile solvent for a range of organic reactions. |
| Alkanes | Hexane, Heptane | Low | Generally used as anti-solvents for precipitation and crystallization. |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker incubator)
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vial
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved particles.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute / Volume of solvent withdrawn) x 100
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.
Visualization of a Key Application: Suzuki-Miyaura Coupling
This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds. The following diagrams illustrate the general workflow for such a reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While quantitative solubility data for this compound is not extensively documented, its qualitative solubility profile indicates good compatibility with a variety of common organic solvents. This guide provides researchers with a practical starting point for selecting appropriate solvents for reactions, purifications, and other manipulations involving this important synthetic intermediate. The provided experimental protocol offers a reliable method for determining precise solubility values when required for specific applications. Furthermore, the visualization of its use in a Suzuki-Miyaura coupling reaction highlights its significance in modern organic synthesis.
References
Spectroscopic Characterization of tert-butyl N-(3-bromophenyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-butyl N-(3-bromophenyl)carbamate. This information is critical for researchers and professionals involved in drug development and organic synthesis, enabling unambiguous identification and characterization of this molecule.
Compound Overview
This compound (also known as N-Boc-3-bromoaniline) is a synthetic organic compound frequently utilized as a protected form of 3-bromoaniline. The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis to temporarily block the reactivity of the amine functional group, allowing for selective reactions at other sites of the molecule.
Chemical Structure:
Molecular Formula: C₁₁H₁₄BrNO₂
Molecular Weight: 272.14 g/mol
CAS Number: 25216-74-4[1][2][3]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| Data not available |
| ¹³C NMR | Chemical Shift (δ) [ppm] | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Note: While specific IR data for this compound is not available, characteristic peaks for N-H stretching of the carbamate are expected in the region of 3300-3500 cm⁻¹. The C=O (carbonyl) stretching of the carbamate typically appears as a strong band around 1700-1730 cm⁻¹. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹, and the C-Br stretching vibration is expected in the fingerprint region, typically below 1000 cm⁻¹.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Note: The mass spectrum is expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (272.14 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern (M and M+2 peaks with approximately 1:1 ratio) is expected for the molecular ion and any bromine-containing fragments.
Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may be adapted based on the specific instrumentation available.
NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
ESI-MS Acquisition (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
EI-MS Acquisition:
-
Ion Source: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Scan Range: m/z 35-500.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Unveiling the Structural Void: A Technical Guide on tert-butyl N-(3-bromophenyl)carbamate
for Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Abstract
This technical guide addresses the current state of knowledge regarding the crystal structure of tert-butyl N-(3-bromophenyl)carbamate, a compound of interest in synthetic and medicinal chemistry. Despite its relevance as a protected amine and potential building block in drug discovery, a comprehensive search of the Cambridge Structural Database (CSD) and broader scientific literature reveals a notable absence of a determined crystal structure for this specific molecule. This document summarizes the available physicochemical data, provides detailed hypothetical protocols for its synthesis and crystallization based on established methodologies for analogous compounds, and outlines the logical workflow for its purification. The lack of crystallographic data represents a significant knowledge gap and an opportunity for further research to elucidate its solid-state properties and intermolecular interactions, which could be pivotal for its application in materials science and pharmaceutical development.
Physicochemical Properties
While a definitive crystal structure is not publicly available, key physicochemical properties of this compound have been collated from various chemical suppliers and databases. This information is crucial for its handling, synthesis, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄BrNO₂ | Multiple Suppliers |
| Molecular Weight | 272.14 g/mol | Multiple Suppliers |
| CAS Number | 25216-74-4 | Multiple Suppliers |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Chemical Principles |
| Melting Point | Not consistently reported; expected to be a low-melting solid. | General Chemical Principles |
Synthesis and Purification Workflow
The synthesis of this compound typically involves the protection of the amino group of 3-bromoaniline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The following diagram illustrates the general synthetic workflow.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and crystallization of this compound, derived from standard procedures for Boc-protection of anilines.
Synthesis of this compound
Materials:
-
3-bromoaniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3-bromoaniline in dichloromethane.
-
Add triethylamine or DMAP to the solution and stir.
-
To this stirring solution, add di-tert-butyl dicarbonate portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a crystalline solid suitable for characterization.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., ethyl acetate, dichloromethane)
-
A "poor" solvent (e.g., hexane, heptane)
Procedure:
-
Dissolve the crude product in a minimal amount of a hot "good" solvent.
-
Slowly add a "poor" solvent to the hot solution until turbidity is observed.
-
If necessary, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
The following diagram illustrates the decision-making process for solvent selection during recrystallization.
Caption: Logical workflow for recrystallization solvent selection.
Conclusion and Future Outlook
The absence of a published crystal structure for this compound is a notable gap in the chemical literature. The determination of its solid-state structure would provide invaluable insights into its molecular conformation, packing arrangement, and intermolecular interactions, such as hydrogen bonding and halogen bonding. This information is critical for understanding its physical properties and for its potential use in crystal engineering and the design of new pharmaceutical cocrystals. The protocols outlined in this guide provide a reliable pathway for the synthesis and purification of this compound, paving the way for future crystallographic studies. It is recommended that researchers working with this compound consider pursuing its single-crystal X-ray diffraction analysis to contribute this fundamental data to the scientific community.
stability of N-Boc-3-bromoaniline under different conditions
An In-depth Technical Guide on the Stability of N-Boc-3-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-bromoaniline, also known as tert-butyl (3-bromophenyl)carbamate, is a vital building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the presence of three key functional components: a bromine atom, which is amenable to a wide range of cross-coupling reactions; a Boc-protected aniline, which allows for controlled introduction of a nitrogen-containing moiety; and the meta-substitution pattern on the aromatic ring, which directs further functionalization.
The stability of the tert-butyloxycarbonyl (Boc) protecting group is a critical parameter that dictates the reaction conditions under which N-Boc-3-bromoaniline can be successfully employed and the necessary storage and handling procedures to ensure its integrity. This guide provides a comprehensive overview of the stability of N-Boc-3-bromoaniline under various chemical and physical conditions, supported by quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding for researchers and professionals in drug development.
Chemical and Physical Properties
-
IUPAC Name: tert-butyl (3-bromophenyl)carbamate
-
CAS Number: 25216-74-4
-
Molecular Formula: C₁₁H₁₄BrNO₂
-
Molecular Weight: 272.14 g/mol
-
Appearance: White to off-white crystalline powder
-
Solubility: Soluble in many organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Slightly soluble in water.[1]
-
Storage: Should be stored at room temperature in a dry, well-ventilated place, away from strong acids and oxidizing agents.[2] The parent compound, 3-bromoaniline, is noted to be light and air-sensitive, suggesting that similar precautions may be prudent for its derivatives.[3]
Stability Profile
The stability of N-Boc-3-bromoaniline is predominantly governed by the lability of the N-Boc protecting group. The following sections detail its stability under various stress conditions.
Acidic Conditions
The N-Boc group is highly susceptible to cleavage under acidic conditions.[4] This reaction, known as deprotection, is a common synthetic step to liberate the free amine. The rate of cleavage is dependent on the strength of the acid, its concentration, the solvent, and the temperature.
Summary of Acidic Stability
| Acidic Reagent | Solvent | Temperature | Stability/Outcome | Reference |
| Trifluoroacetic Acid (TFA) (20%) | Dichloromethane (DCM) | 0°C to Room Temp | Unstable; slow deprotection observed. | [5] |
| Trifluoroacetic Acid (TFA) (0.1%) | Acetonitrile/Water | Room Temp | Moderately Unstable; ~10% cleavage after 4 hours. | [6] |
| Hydrochloric Acid (HCl) (4M) | 1,4-Dioxane | Room Temp | Unstable; common for rapid deprotection. | [5] |
| p-Toluenesulfonic Acid (TsOH) | 1,2-Dimethoxyethane (DME) | 40°C | Unstable; deprotection occurs over 2 hours. | [7] |
| Various Lewis Acids (e.g., BF₃·OEt₂, TiCl₄, ZnBr₂) | Aprotic Solvents | Varies | Unstable; generally effective for deprotection. | [8] |
Basic Conditions
The N-Boc group is generally considered stable under a wide range of basic conditions, making it an orthogonal protecting group to acid-labile groups like Fmoc.[9] The stability can be attributed to the steric hindrance of the tert-butyl group and the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its electrophilicity.[10]
Summary of Basic Stability
| Basic Reagent | Solvent | Temperature | Stability/Outcome | Reference |
| Sodium Hydroxide (NaOH) | Water/THF | Room Temp - 40°C | Stable; conditions used for Boc protection. | [4] |
| Sodium Bicarbonate (NaHCO₃) | Chloroform/Water | Reflux | Stable; conditions used for Boc protection. | [4] |
| Potassium Carbonate (K₂CO₃) | Methanol | Reflux | Stable; conditions used for other reactions. | [4] |
| Potassium Phosphate (K₃PO₄·H₂O) | Methanol | Microwave | Unstable under specific microwave conditions. | [8] |
Thermal Conditions
Thermal cleavage of the N-Boc group is possible, typically requiring elevated temperatures. This method offers a catalyst-free deprotection strategy.
Summary of Thermal Stability
| Solvent | Temperature | Stability/Outcome | Reference |
| Various (e.g., Methanol, TFE) | 100 - 240°C | Unstable; deprotection rate is temperature and solvent-dependent. | [11] |
| Water | 90 - 100°C | Unstable; deprotection occurs within minutes. | [8] |
| Dioxane/Water | 150°C (Microwave) | Unstable; rapid deprotection. | [5] |
| No Solvent | >150°C | Unstable; potential for fragmentation. | [12] |
Stability in Palladium-Catalyzed Cross-Coupling Reactions
N-Boc-3-bromoaniline is frequently used in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The stability of the N-Boc group under these conditions is crucial for the successful synthesis of the desired products. Generally, the N-Boc group is stable under the typically basic conditions of these reactions.
Summary of Stability in Cross-Coupling Reactions
| Reaction Type | Typical Base | Typical Solvent | Temperature | Stability/Outcome | Reference |
| Suzuki-Miyaura | Cs₂CO₃, K₂CO₃, KF | Dioxane/Water, 2-MeTHF | 80 - 100°C | Generally Stable. | [13][14] |
| Buchwald-Hartwig | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 110°C | Generally Stable. | [15][16] |
Oxidative and Photolytic Stability
While specific studies on the oxidative and photolytic stability of N-Boc-3-bromoaniline are not widely published, information can be inferred from related compounds. Bromoanilines can be sensitive to light and air.[3] It is also recommended to avoid strong oxidizing agents during storage and handling.[1][17]
Experimental Protocols
The following protocols are adapted from standard procedures for N-Boc deprotection and can be used as a basis for controlled stability testing of N-Boc-3-bromoaniline.
Protocol for Assessing Stability under Acidic Conditions (TFA/DCM)
-
Preparation: Dissolve N-Boc-3-bromoaniline (e.g., 100 mg, 0.367 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Initiation: Cool the solution to 0°C using an ice bath. Add a solution of 20% trifluoroacetic acid (TFA) in DCM (5 equivalents) dropwise.
-
Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 30 min, 1h, 2h, 4h) to determine the rate of disappearance of the starting material.
-
Work-up (for analysis): At each time point, withdraw a small aliquot, quench with a saturated aqueous solution of sodium bicarbonate, extract with ethyl acetate, and analyze the organic layer.
Protocol for Assessing Stability under Thermal Conditions (Water)
-
Preparation: Suspend N-Boc-3-bromoaniline (e.g., 100 mg, 0.367 mmol) in deionized water (5 mL) in a sealed vial or a flask equipped with a reflux condenser.
-
Initiation: Heat the mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 5 min, 10 min, 20 min) to assess the rate of conversion to 3-bromoaniline.
-
Work-up (for analysis): At each time point, cool the aliquot to room temperature and add dichloromethane (5 mL). Dry the organic extract over anhydrous magnesium sulfate and concentrate under reduced pressure before analysis.
Protocol for Assessing Stability in a Mock Suzuki-Miyaura Reaction
-
Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine N-Boc-3-bromoaniline (1.0 eq), a palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Initiation: Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitoring: Monitor the reaction mixture over time (e.g., 1h, 4h, 8h, 12h) by taking aliquots and analyzing via LC-MS to check for any degradation or deprotection of the starting material in the absence of a boronic acid coupling partner.
-
Work-up (for analysis): Dilute the aliquot with ethyl acetate and water. Separate the layers and analyze the organic phase.
Visualizations
Diagram 1: Logical Flow for Stability Assessment
Caption: Workflow for assessing the stability of N-Boc-3-bromoaniline.
Diagram 2: N-Boc Deprotection Pathway under Acidic Conditions
References
- 1. N-Boc-3-bromo-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. N-Boc 3-bromoaniline 95% | CAS: 25216-74-4 | AChemBlock [achemblock.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. fishersci.com [fishersci.com]
In-Depth Technical Guide: Hazards and Safety Precautions for tert-butyl N-(3-bromophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of tert-butyl N-(3-bromophenyl)carbamate (CAS No. 25216-74-4). The information is intended to support researchers, scientists, and professionals in the field of drug development in ensuring a safe laboratory environment.
Chemical Identification and Properties
This compound, also known as N-(tert-Butoxycarbonyl)-3-bromoaniline, is a carbamate ester.[1] Carbamates are organic compounds derived from carbamic acid. This particular compound is often utilized in organic synthesis.[2]
| Property | Value | Reference |
| CAS Number | 25216-74-4 | [1] |
| Molecular Formula | C11H14BrNO2 | [1] |
| Molecular Weight | 272.15 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in organic solvents | [2] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning .
It is important to note that for the closely related compound, 3-Bromoaniline, an intraperitoneal LDLo (rat) of 140 mg/kg has been reported, and it may induce methemoglobinemia and cause liver and kidney injury.[3] While this data is not for this compound itself, it highlights the potential toxicity of related structures.
Mechanism of Action and Toxicology
The primary mechanism of toxicity for carbamates is the inhibition of the enzyme acetylcholinesterase (AChE).[4] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine.
Signaling Pathway: Cholinesterase Inhibition
Inhibition of acetylcholinesterase by this compound leads to an accumulation of acetylcholine at the nerve synapses. This results in overstimulation of cholinergic receptors, which can manifest in a variety of symptoms. The inhibition by carbamates is typically reversible.
Safety Precautions and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile rubber gloves and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge.
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or fumes.
-
Minimize dust generation.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Experimental Protocols: Acetylcholinesterase Activity Assay (Ellman's Method)
To assess the inhibitory potential of this compound on acetylcholinesterase activity, the spectrophotometric method developed by Ellman is commonly used.[4] This assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified.[4]
Materials and Reagents
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
This compound test solutions (at various concentrations)
-
96-well microplate
-
Microplate reader (412 nm)
Experimental Workflow
Detailed Procedure
-
Prepare Reagent Solutions:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0.
-
Prepare a stock solution of AChE in the phosphate buffer.
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water. This should be prepared fresh daily.
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[4]
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[4]
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each test compound dilution.[4]
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.
-
Mix gently and incubate the plate for 10 minutes at 25°C.[4]
-
-
Reaction Initiation and Measurement:
-
To start the reaction, add 10 µL of the ATCI solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
This compound is a hazardous chemical that requires careful handling and the implementation of stringent safety measures. Understanding its potential for harm, particularly its role as a cholinesterase inhibitor, is paramount for the safety of all laboratory personnel. The experimental protocol provided offers a reliable method for assessing its biological activity. Adherence to the guidelines outlined in this technical guide will help to mitigate the risks associated with the use of this compound in research and development.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of tert-butyl N-(3-bromophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. Tert-butyl N-(3-bromophenyl)carbamate is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom allows for its participation in Suzuki coupling reactions, facilitating the introduction of diverse aryl or heteroaryl substituents at the 3-position of the phenyl ring. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen is stable under many Suzuki coupling conditions and can be readily removed post-coupling, providing access to a wide range of substituted 3-amino-biphenyl compounds. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
These application notes provide a comprehensive overview of the use of this compound in Suzuki coupling reactions, including optimized reaction conditions, detailed experimental protocols, and expected outcomes.
Applications in Research and Drug Development
The Suzuki coupling of this compound is a versatile tool for the synthesis of complex molecular architectures. Key applications include:
-
Lead Optimization in Drug Discovery: Rapidly generating libraries of biphenyl analogues for structure-activity relationship (SAR) studies. The ability to introduce a wide variety of substituents allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.
-
Synthesis of Biologically Active Molecules: Construction of the core scaffolds of numerous therapeutic agents, including kinase inhibitors, receptor antagonists, and anti-inflammatory drugs.
-
Development of Organic Materials: Synthesis of conjugated materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The biphenyl moiety can be tailored to modulate the electronic and photophysical properties of the final material.
Summary of Reaction Conditions
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions and reported yields for analogous reactions, providing a strong starting point for reaction optimization.
| Entry | Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | ~95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 85-95 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | ~92 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 90 | 18 | 65-85 |
| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | DMF/H₂O (5:1) | 100 | 12 | ~90 |
Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water or a co-solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask or reaction vial
-
Reflux condenser
-
Magnetic stirrer and heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene, Ethanol, and Water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Following this, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction: Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product, tert-butyl N-(3-arylphenyl)carbamate.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols: Tert-butyl N-(3-bromophenyl)carbamate in Amine Protection and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl N-(3-bromophenyl)carbamate, a key intermediate in organic synthesis. This document details its preparation via the protection of 3-bromoaniline, its application in palladium-catalyzed cross-coupling reactions, and the subsequent deprotection of the amine functionality. The protocols provided are based on established synthetic methodologies and are intended to serve as a guide for laboratory applications.
Introduction
The protection of amines is a fundamental and critical step in the multi-step synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions.
This compound, also known as N-Boc-3-bromoaniline, is a valuable building block that combines the features of a Boc-protected amine with a synthetically versatile aryl bromide. The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of complex biaryl structures. This document outlines the synthesis of this compound and its application in a typical synthetic workflow.
Data Presentation
The following tables summarize the quantitative data for the key experimental procedures described in this document.
Table 1: Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-Bromoaniline |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
| Yield | Excellent |
| Purity | High (after purification) |
Table 2: Suzuki-Miyaura Coupling of this compound
| Parameter | Value |
| Aryl Bromide | This compound |
| Boronic Acid | (4-(hexyloxy)phenyl)boronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Base | 2M Potassium Carbonate (K₂CO₃) |
| Solvent | Toluene |
| Reaction Time | 50 hours |
| Temperature | Reflux |
| Yield | 73% [1] |
Table 3: Deprotection of the Boc Group
| Parameter | Value |
| Starting Material | Boc-protected biarylamine |
| Reagent | Trifluoroacetic acid (TFA) |
| Solvent | Acetone |
| Reaction Time | Overnight |
| Temperature | Room Temperature |
| Yield | 85% [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Boc Protection of 3-Bromoaniline)
This protocol describes the protection of the amino group of 3-bromoaniline using di-tert-butyl dicarbonate.
Materials:
-
3-Bromoaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) in a 2:1 (v/v) mixture of THF and water.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution in one portion.
-
Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature, stirring overnight (approximately 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water (2 x volume) and then with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound (1.0 eq)
-
(4-(hexyloxy)phenyl)boronic acid (2.5 eq)[1]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)[1]
-
2M Potassium carbonate (K₂CO₃) solution
-
Toluene
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or equivalent reaction vessel for inert atmosphere
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add this compound (1.97 mmol), (4-(hexyloxy)phenyl)boronic acid (4.94 mmol), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).[1]
-
Add toluene (25 mL) and a 2M solution of potassium carbonate (2.5 mL).[1]
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux under an argon atmosphere and maintain for 50 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]
-
Combine the organic phases and wash with brine (2 x 50 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by column chromatography on silica gel to yield the coupled product.[1]
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group under acidic conditions to liberate the free amine.[1]
Materials:
-
Boc-protected biarylamine (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected biarylamine (0.08 mmol) in acetone (5 mL) in a round-bottom flask under a nitrogen atmosphere.[1]
-
Add trifluoroacetic acid (0.25 mL, 3 mmol) dropwise to the solution.[1]
-
Stir the solution at room temperature overnight.
-
The deprotected product may precipitate out of the solution.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold solvent and dry under reduced pressure to obtain the final amine product.[1]
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Synthesis of this compound.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Caption: Boc deprotection workflow.
References
Application Notes and Protocols for the Boc Protection of 3-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the protection of the amino group of 3-bromoaniline using di-tert-butyl dicarbonate (Boc anhydride). The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its stability under various conditions and its straightforward removal under mild acidic conditions.[1][2][3] This protocol offers a reliable and efficient method for the synthesis of tert-butyl (3-bromophenyl)carbamate, a key intermediate in the development of more complex molecules.[1][4]
Introduction
The protection of amines is a crucial step in multi-step organic synthesis to prevent unwanted side reactions of the nucleophilic and basic amino group. The Boc group is one of the most common protecting groups for amines due to the stability of the resulting carbamate and the ease of its subsequent cleavage.[3][5][6] The reaction involves the treatment of an amine with di-tert-butyl dicarbonate, typically in the presence of a base.[2][7] This application note details a robust and reproducible protocol for the Boc protection of 3-bromoaniline.
Reaction Scheme
The reaction proceeds via the nucleophilic attack of the amino group of 3-bromoaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected aniline, along with the formation of tert-butanol and carbon dioxide as byproducts.
Caption: Reaction scheme for the Boc protection of 3-bromoaniline.
Experimental Protocol
This protocol is adapted from general procedures for the Boc protection of anilines.[8]
Materials:
-
3-Bromoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: To the stirred solution, add sodium bicarbonate (2.0 eq). Stir until the base is completely dissolved.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.
-
Quantitative Data Summary
| Reagent/Parameter | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Typical Amount (per 10 mmol of 3-bromoaniline) |
| 3-Bromoaniline | 1.0 | 172.03 | 1.72 g |
| Di-tert-butyl dicarbonate | 1.1 | 218.25 | 2.40 g |
| Sodium bicarbonate | 2.0 | 84.01 | 1.68 g |
| THF | - | - | 20 mL |
| Water | - | - | 20 mL |
| Reaction Conditions | |||
| Temperature | - | - | Room Temperature |
| Time | - | - | 4-12 hours |
| Product Information | |||
| Product Name | - | tert-Butyl (3-bromophenyl)carbamate | - |
| Molecular Formula | - | C₁₁H₁₄BrNO₂ | - |
| Molecular Weight | - | 272.14[9] | - |
| Expected Yield | - | - | >90% |
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Workflow for the Boc protection of 3-bromoaniline.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3-Bromoaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Di-tert-butyl dicarbonate is a lachrymator and can cause skin and respiratory irritation.
-
Tetrahydrofuran is flammable and can form explosive peroxides. Handle with care.
Characterization of tert-Butyl (3-bromophenyl)carbamate
The final product should be characterized to confirm its identity and purity. Typical characterization methods include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess the purity of the solid product.
By following this detailed protocol, researchers can reliably synthesize tert-butyl (3-bromophenyl)carbamate for use in a wide range of synthetic applications.
References
- 1. CAS 25216-74-4: tert-butyl (3-bromophenyl)carbamate [cymitquimica.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. N-Boc 3-bromoaniline 95% | CAS: 25216-74-4 | AChemBlock [achemblock.com]
Application of N-Boc-3-bromoaniline in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-bromoaniline is a versatile building block in modern pharmaceutical synthesis, prized for its utility in constructing complex molecular architectures. The presence of the bromine atom at the meta-position of the aniline ring provides a reactive handle for various cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled and selective reactivity. This compound is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies, where the 3-aminophenyl moiety serves as a key pharmacophoric element.
This document provides detailed application notes for the use of N-Boc-3-bromoaniline in two of the most powerful C-N and C-C bond-forming reactions in pharmaceutical development: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling. The protocols and data presented herein are based on established methodologies for structurally similar compounds and serve as a robust starting point for the synthesis of novel drug candidates.
Core Applications in Pharmaceutical Synthesis
The primary utility of N-Boc-3-bromoaniline lies in its application in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, enabling the efficient and modular assembly of complex molecules from readily available starting materials.
Buchwald-Hartwig Amination: Synthesis of Di- and Tri-substituted Anilines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of a vast number of pharmaceuticals.[1] Using N-Boc-3-bromoaniline as a substrate, this reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position, leading to the formation of N-Boc-protected meta-substituted diamine scaffolds. These structures are prevalent in kinase inhibitors, where they often interact with the hinge region of the kinase domain.
Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon (C-C) bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[2] When applied to N-Boc-3-bromoaniline, this reaction enables the coupling of various aryl and heteroaryl boronic acids or esters to the 3-position of the aniline ring. The resulting biaryl structures are key components of many targeted therapies, including inhibitors of kinases such as SYK, JAK, and BCR-ABL.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and reaction scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Buchwald-Hartwig Amination of N-Boc-3-bromoaniline with a Secondary Amine (e.g., Morpholine)
This protocol describes a representative procedure for the palladium-catalyzed C-N cross-coupling of N-Boc-3-bromoaniline with morpholine.
Reaction Scheme:
Materials:
-
N-Boc-3-bromoaniline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add N-Boc-3-bromoaniline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc-3-(morpholino)aniline.
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Boc-3-bromoaniline with an Arylboronic Acid (e.g., 4-Methoxyphenylboronic Acid)
This protocol provides a representative procedure for the palladium-catalyzed C-C cross-coupling of N-Boc-3-bromoaniline with 4-methoxyphenylboronic acid.
Reaction Scheme:
Materials:
-
N-Boc-3-bromoaniline (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add N-Boc-3-bromoaniline, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add a mixture of 1,4-dioxane and water (typically 4:1 or 3:1 v/v).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(4-methoxyphenyl)aniline.
Data Presentation
The following tables summarize representative quantitative data for Buchwald-Hartwig and Suzuki-Miyaura reactions on substrates analogous to N-Boc-3-bromoaniline. These data are intended to provide a general expectation of reaction efficiency. Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions, and optimization is often necessary.
Table 1: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides with Various Amines
| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | N-Boc-piperazine | - | - | - | - | - | - | 96[3] |
| 4-Bromoanisole | Morpholine | - | - | - | - | - | - | 90[3] |
| 2-Bromotoluene | Morpholine | - | - | - | - | - | - | 99[3] |
| 4-Bromotoluene | Di-n-butylamine | - | - | 70°C | - | - | 24 | 86[3] |
Table 2: Representative Data for Suzuki-Miyaura Cross-Coupling of Bromoanilines with Arylboronic Acids
| Bromoaniline | Arylboronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ | aq. DMF | 100 | >98[4] |
| 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ | aq. DMF | 100 | >98[4] |
| 4-Bromoaniline | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | None | Na₂CO₃ | aq. DMF | 100 | 97[4] |
| 3-Bromopyridine | 3-Pyridylboronic Acid | - | - | - | - | - | 68[5] |
Experimental Workflows and Signaling Pathways
Visual representations of experimental workflows and relevant signaling pathways can aid in understanding the broader context of synthesizing kinase inhibitors using N-Boc-3-bromoaniline.
Many kinase inhibitors synthesized using aniline building blocks target critical signaling pathways implicated in cancer and inflammatory diseases. The following diagrams illustrate simplified versions of three such pathways.
Conclusion
N-Boc-3-bromoaniline is a key synthetic intermediate that enables the construction of diverse and complex molecular scaffolds for pharmaceutical applications. Its utility in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides medicinal chemists with a powerful tool for the synthesis of novel drug candidates, particularly in the area of kinase inhibitors. The protocols and data provided in this document offer a foundational guide for researchers to harness the synthetic potential of this valuable building block in their drug discovery efforts.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heck Coupling Reactions with tert-butyl N-(3-bromophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Heck coupling reaction utilizing tert-butyl N-(3-bromophenyl)carbamate as a key building block. The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from unsaturated halides and alkenes. This document outlines optimized reaction conditions, catalyst systems, and experimental procedures to facilitate the successful application of this methodology in a laboratory setting.
Introduction to the Heck Coupling Reaction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis.[1] This reaction allows for the vinylation of aryl halides, providing a direct route to substituted alkenes. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For aryl bromides like this compound, challenges such as dehalogenation can arise, necessitating careful optimization of reaction conditions.[2] A key consideration when working with N-Boc protected substrates is the potential for the removal of the Boc protecting group under certain reaction conditions.[2]
Data Presentation: Optimized Reaction Conditions for Heck Coupling of Aryl Bromides
The following tables summarize typical reaction conditions and yields for the Heck coupling of various aryl bromides with alkenes. While not specific to this compound, these data provide a strong foundation for developing a successful reaction protocol.
Table 1: Heck Coupling of Aryl Bromides with n-Butyl Acrylate
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(dba)₂ (0.5) | L·HBr* (0.5) | Cs₂CO₃ (2) | N/A | N/A | N/A | High |
| 2 | Pd(OAc)₂ (0.1) | Norfloxacin (0.2) | K₂CO₃ | DMA | N/A | N/A | Good to Excellent |
| 3 | Pd EnCat® 40 (1) | - | AcONa (2) | DMF | 105 | N/A | N/A |
*L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide[3]
Table 2: Heck Coupling of Aryl Bromides with Styrene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | - | K₂CO₃ | DMF/H₂O | 120 | 12 | High |
| 2 | Pd EnCat® 40 | - | Na₂CO₃ | NMP | N/A | N/A | Excellent |
| 3 | Pd(II) phosphine complex | - | Cs₂CO₃ | 1,4-dioxane | N/A | N/A | Excellent |
Experimental Protocols
General Protocol for the Heck Coupling of this compound with an Alkene
This protocol provides a generalized procedure for the Heck coupling reaction. Optimization of specific parameters may be required for different alkene coupling partners.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(t-Bu)₃, XPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, NaOAc)
-
Anhydrous solvent (e.g., DMF, NMP, 1,4-dioxane, toluene)
-
Tetrabutylammonium chloride (TBAC) or other phase-transfer catalyst (optional)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (argon or nitrogen)
-
Oil bath or heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and visualization system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (0.5-2 mol%) and the phosphine ligand (1-4 mol%).
-
Addition of Reagents: Add the base (1.5-2 equivalents), this compound (1 equivalent), and the alkene (1.1-1.5 equivalents). If using a phase-transfer catalyst, it can be added at this stage.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical Heck coupling experiment.
Catalytic Cycle of the Heck Reaction
Caption: A simplified representation of the palladium-catalyzed Heck reaction cycle.
References
- 1. Heck Reaction—State of the Art [mdpi.com]
- 2. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 3. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using tert-butyl (3-bromophenyl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl scaffolds are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Their unique three-dimensional structure and electronic properties make them crucial components in many biologically active molecules, including anti-inflammatory, anti-cancer, and antihypertensive drugs.[2][3] The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for constructing the pivotal carbon-carbon bond that defines biaryl structures.[4][5]
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing tert-butyl (3-bromophenyl)carbamate. This substrate is a versatile building block, featuring a bromine atom that serves as a reactive handle for cross-coupling reactions and a tert-butoxycarbonyl (Boc) protected amine.[6] The Boc group ensures the amine does not interfere with the catalytic cycle and can be readily removed in a subsequent step to allow for further molecular diversification, making it highly valuable in the synthesis of complex pharmaceutical intermediates.[6]
Application Notes: Cross-Coupling Strategies
The synthesis of biaryls from tert-butyl (3-bromophenyl)carbamate is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and widely used methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide.[7] It is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boron reagents.[3][4] The reaction is typically catalyzed by a palladium(0) species and requires a base to activate the organoboron compound for the transmetalation step.[8]
-
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane).[9] A key advantage of this method is that organostannanes are stable to air and moisture and are tolerant of a wide variety of functional groups.[10][11] However, a significant drawback is the high toxicity of the organotin reagents and byproducts, which can complicate purification.[10]
The general experimental workflow for these cross-coupling reactions is outlined below.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of tert-butyl (3-bromophenyl)carbamate with a generic arylboronic acid.
Experimental Protocol
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add tert-butyl (3-bromophenyl)carbamate (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (e.g., Toluene/H₂O 4:1, or 1,4-Dioxane/H₂O 4:1) to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and, if required, an additional ligand.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Representative Data
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides, which can serve as a starting point for optimizing the reaction with tert-butyl (3-bromophenyl)carbamate.[3][12][13]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 80 | 8 | 92 |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (2.5) | THF | RT | 16 | 78 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.5) | DME/H₂O | 90 | 10 | 88 |
Stille Coupling Protocol
This protocol outlines a general procedure for the Stille coupling of tert-butyl (3-bromophenyl)carbamate with a generic organostannane.
Experimental Protocol
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tert-butyl (3-bromophenyl)carbamate (1.0 equiv.) and the organostannane reagent (1.1 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous, degassed solvent (e.g., Toluene or THF) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). In some cases, a co-catalyst or additive like CuI or LiCl may be beneficial.[10]
-
Reaction: Heat the mixture to reflux (or the desired temperature) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble fluorides.
-
Filtration & Extraction: Filter the mixture through a pad of Celite®, washing the pad with the organic solvent. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent in vacuo and purify the crude product by flash column chromatography.
Catalytic Cycle
The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling.[9][11]
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
Conclusion
Tert-butyl (3-bromophenyl)carbamate is an excellent substrate for synthesizing functionalized biaryl compounds, which are of high interest in drug discovery and materials science. The Suzuki-Miyaura and Stille coupling reactions provide reliable and versatile methods for this transformation. The choice between these methods will often depend on the specific coupling partners, functional group tolerance, and considerations regarding the toxicity and disposal of reagents. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and optimize the synthesis of novel biaryl structures from this valuable starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. CAS 25216-74-4: tert-butyl (3-bromophenyl)carbamate [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]
- 13. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with N-Boc-3-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing N-Boc-3-bromoaniline as a key building block. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed, making N-Boc-3-bromoaniline a versatile substrate in the synthesis of complex molecules for pharmaceutical and materials science applications.
General Considerations
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these reactions is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent. The electronic nature of N-Boc-3-bromoaniline, with its electron-donating Boc-protected amino group, can influence the reactivity of the aryl bromide. Therefore, optimization of the reaction conditions is often necessary to achieve high yields and selectivity. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction involves the coupling of an organoboron reagent with an organic halide.
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of N-Boc-3-bromoaniline with phenylboronic acid.
Materials:
-
N-Boc-3-bromoaniline (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add N-Boc-3-bromoaniline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1]
Representative Reaction Conditions for Heck Reaction
| Entry | Alkene | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 16 | 85 |
| 2 | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 120 | 24 | 90 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 110 | 18 | 78 |
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck reaction of N-Boc-3-bromoaniline with styrene.
Materials:
-
N-Boc-3-bromoaniline (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine N-Boc-3-bromoaniline, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3]
Representative Reaction Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd-Catalyst (mol%) | Cu-Cocatalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 6 | 93 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2) | Toluene | 80 | 8 | 89 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ (2) | Acetonitrile | 75 | 12 | 85 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of N-Boc-3-bromoaniline with phenylacetylene.
Materials:
-
N-Boc-3-bromoaniline (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add N-Boc-3-bromoaniline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5]
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 96 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 87 |
| 3 | Benzylamine | Pd-PEPPSI-IPr (3) | - | LHMDS (1.5) | THF | 80 | 12 | 91 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of N-Boc-3-bromoaniline with morpholine.
Materials:
-
N-Boc-3-bromoaniline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and BINAP to a dry Schlenk tube.
-
Add N-Boc-3-bromoaniline and morpholine.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Stille Coupling
The Stille coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond by coupling an organotin compound with an organic halide or triflate.[6][7]
Representative Reaction Conditions for Stille Coupling
| Entry | Organostannane | Pd-Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (4) | - | - | THF | 70 | 12 | 89 |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(fur)₃ (4) | CuI (10 mol%) | NMP | 100 | 16 | 92 |
| 3 | (Trimethylstannyl)pyridine | PdCl₂(dppf) (3) | - | LiCl (3 equiv) | DMF | 90 | 24 | 84 |
Experimental Protocol: Stille Coupling
This protocol describes a general procedure for the Stille coupling of N-Boc-3-bromoaniline with tributyl(vinyl)stannane.
Materials:
-
N-Boc-3-bromoaniline (1.0 equiv)
-
Tributyl(vinyl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add N-Boc-3-bromoaniline and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF and stir for 1 hour.
-
Filter the mixture through celite and extract the filtrate with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for the Deprotection of the Boc Group from tert-butyl N-(3-bromophenyl)carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amine functionalities. Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. For derivatives of tert-butyl N-(3-bromophenyl)carbamate, an intermediate frequently encountered in the synthesis of pharmaceuticals and other bioactive molecules, efficient and clean deprotection of the Boc group is a critical step. The electron-withdrawing nature of the bromine atom on the phenyl ring can influence the reactivity of the carbamate, making the choice of deprotection method crucial for achieving high yields and purity.
This document provides detailed application notes and comparative protocols for three common methods for the deprotection of this compound derivatives: Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl), and a milder alternative using Oxalyl Chloride in methanol.
Comparative Data of Deprotection Methods
| Reagent/Method | Typical Conditions | Reaction Time | Yield | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM), Room Temperature | 1 - 4 hours | Good to Excellent | Highly effective and reliable; volatile reagents are easily removed.[1] | Harshly acidic, may not be suitable for acid-sensitive substrates; TFA is corrosive. |
| Hydrochloric Acid (HCl) | 4M HCl in 1,4-Dioxane, Room Temperature | 1 - 16 hours | Good to Excellent | Cost-effective; product often precipitates as the hydrochloride salt, simplifying isolation.[2][3] | Can be slower than TFA; requires anhydrous conditions for optimal results. |
| Oxalyl Chloride / Methanol | 3 equiv. Oxalyl Chloride in Methanol, Room Temperature | 1 - 4 hours | up to 90% | Mild conditions; tolerant of many other functional groups; faster for electron-deficient anilines.[4] | Reagent is moisture-sensitive and corrosive. |
Signaling Pathways and Experimental Workflows
Acid-Catalyzed Boc Deprotection Mechanism
The deprotection of the Boc group with strong acids like TFA and HCl proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. Subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow for Boc Deprotection
The general workflow for the deprotection of this compound derivatives involves dissolution of the substrate, addition of the deprotecting agent, reaction monitoring, work-up to remove the reagent and byproducts, and finally, isolation and purification of the desired 3-bromoaniline derivative.
Caption: General experimental workflow for Boc deprotection.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection.
Materials:
-
This compound derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v of the DCM) to the stirred solution. For substrates that may be sensitive to strong acid, it is advisable to start with a lower concentration of TFA.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[1]
-
Redissolve the residue in an appropriate organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any residual acid. Note: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromoaniline derivative.
-
Purify the product by column chromatography, crystallization, or distillation as needed.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common and cost-effective alternative to TFA, often resulting in the precipitation of the product as its hydrochloride salt.
Materials:
-
This compound derivative
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1-16 hours.[2] The deprotection of Boc-amino acids using 4M HCl in dioxane is often complete within 30 minutes.[3][5][6]
-
Monitor the reaction progress by TLC or LC-MS. The product may precipitate out of the solution as the hydrochloride salt.
-
Upon completion, if a precipitate has formed, it can be collected by filtration and washed with diethyl ether.
-
If no precipitate forms, the solvent is removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce crystallization of the hydrochloride salt.
-
The free amine can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., saturated aqueous NaHCO₃) and extracting with an organic solvent.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol offers a milder alternative for substrates that are sensitive to strong acids. It has been shown to be particularly effective for N-Boc protected anilines bearing electron-withdrawing groups.[4]
Materials:
-
This compound derivative
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the this compound derivative (1 equivalent, e.g., 50 mg) in anhydrous methanol (e.g., 3 mL).[4]
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) dropwise to the stirred solution. An immediate exothermic reaction and sputtering may be observed.[4]
-
Continue to stir the reaction mixture at room temperature for 1-4 hours. The reaction is typically faster for electron-deficient substrates like the 3-bromoaniline derivative.[4]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, slowly add deionized water (e.g., 5 mL) to quench the reaction.
-
Extract the crude product with DCM (e.g., 3 x 5 mL).
-
Wash the combined organic layers with deionized water (2 x 5 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, the product can be further purified by flash column chromatography.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols: The Use of tert-Butyl N-(3-bromophenyl)carbamate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl N-(3-bromophenyl)carbamate as a versatile building block in the synthesis of novel agrochemicals. While direct synthesis of a commercially available agrochemical from this specific starting material is not extensively documented in publicly available literature, its structural motifs are present in a variety of herbicidal and fungicidal compounds. The Boc-protected amine and the reactive bromide site offer a dual functionality for creating diverse molecular architectures.
This document outlines a synthetic strategy for a novel phenylurea herbicide, leveraging established palladium-catalyzed cross-coupling reactions and subsequent functionalization. The protocols provided are based on well-documented chemical transformations and serve as a guide for the development of new active ingredients.
Introduction to this compound in Agrochemical Design
This compound serves as an excellent starting material in agrochemical discovery for several key reasons:
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable and reliable protecting group for the aniline nitrogen. This allows for selective reactions at the brominated position of the aromatic ring without interference from the amine functionality. The Boc group can be readily removed under acidic conditions to liberate the free amine for further derivatization.
-
Reactive Bromide: The bromine atom on the phenyl ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This enables the introduction of various substituents at the 3-position, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Phenylurea Scaffold: Many successful herbicides, such as Diuron, Linuron, and Chlorpropham, are based on a phenylurea or phenylcarbamate scaffold. This compound provides a direct precursor to substituted anilines, which are key intermediates in the synthesis of these classes of herbicides.
Synthesis of a Novel Phenylurea Herbicide: A Hypothetical Example
This section details a hypothetical, yet chemically robust, synthetic route to a novel phenylurea herbicide starting from this compound. The synthesis involves a Suzuki-Miyaura coupling to introduce a methyl group, followed by Boc deprotection and subsequent reaction with an isocyanate.
Synthetic Pathway Overview
Caption: Synthetic route to a novel phenylurea herbicide.
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling for the Synthesis of tert-Butyl N-(3-methylphenyl)carbamate
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of aryl bromides.
Materials:
-
This compound
-
Methylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), methylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene, ethanol, and water in a 4:1:1 ratio.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford tert-butyl N-(3-methylphenyl)carbamate.
Step 2: Boc Deprotection to Yield 3-Methylaniline
Materials:
-
tert-Butyl N-(3-methylphenyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tert-butyl N-(3-methylphenyl)carbamate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield 3-methylaniline.
Step 3: Urea Formation to Synthesize the Novel Phenylurea Herbicide
Materials:
-
3-Methylaniline
-
Ethyl isocyanate
-
Anhydrous tetrahydrofuran (THF)
Equipment:
-
Round-bottom flask under an inert atmosphere
-
Magnetic stirrer
-
Syringe
Procedure:
-
Dissolve 3-methylaniline (1.0 eq) in anhydrous tetrahydrofuran under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl isocyanate (1.1 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final phenylurea herbicide.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | Methylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol/Water | 100 | 16 | 85 |
| 2 | Boc Deprotection | Trifluoroacetic acid | Dichloromethane | RT | 3 | 95 |
| 3 | Urea Formation | Ethyl isocyanate | Tetrahydrofuran | RT | 2 | 92 |
Table 2: Characterization Data for the Novel Phenylurea Herbicide
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 135-137 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.25 (t, J = 7.8 Hz, 1H), 7.05 (d, J = 7.6 Hz, 1H), 6.90 (s, 1H), 6.85 (d, J = 7.4 Hz, 1H), 6.55 (s, 1H, NH), 4.80 (t, J = 5.2 Hz, 1H, NH), 3.30 (q, J = 7.2 Hz, 2H), 2.30 (s, 3H), 1.20 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 155.8, 138.9, 138.5, 129.0, 122.5, 119.2, 116.0, 35.5, 21.5, 15.6 |
| HRMS (ESI) | m/z calculated for C₁₀H₁₄N₂O [M+H]⁺: 179.1184, found: 179.1182 |
Experimental Workflows
General Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
General Phenylurea Synthesis Workflow
Caption: Workflow for the synthesis of phenylurea herbicides.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals, particularly those based on the phenylurea scaffold. The ability to perform selective cross-coupling reactions at the 3-position, followed by straightforward deprotection and functionalization of the aniline nitrogen, provides a powerful platform for generating diverse libraries of compounds for biological screening. The protocols and workflows outlined in these application notes offer a solid foundation for researchers engaged in the discovery and development of new and effective crop protection agents.
The Versatility of tert-butyl N-(3-bromophenyl)carbamate as a Synthetic Intermediate in Drug Discovery and Materials Science
Introduction: tert-Butyl N-(3-bromophenyl)carbamate is a versatile synthetic intermediate widely employed in the fields of medicinal chemistry and materials science. Its structure, featuring a Boc-protected aniline and a bromine atom on the phenyl ring, makes it an ideal substrate for a variety of cross-coupling reactions. This allows for the facile introduction of the 3-aminophenyl moiety into more complex molecular architectures, which is a common structural motif in many biologically active compounds and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Application Notes
The primary utility of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions. The Boc (tert-butoxycarbonyl) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, unmasking the aniline functionality for further elaboration. The bromine atom serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds.
Key Applications:
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. This compound can be coupled with a wide range of boronic acids or their esters to introduce various aryl or heteroaryl substituents at the 3-position of the aniline ring. This is particularly relevant in the synthesis of kinase inhibitors, where a biaryl scaffold is often crucial for activity.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to diarylamines and related structures. The bromine atom of this compound can be displaced by a variety of primary and secondary amines, expanding the diversity of accessible compounds. This is a key step in the synthesis of various pharmaceutical agents.
-
Synthesis of Bioactive Molecules: The 3-aminophenyl motif is a key component of numerous biologically active molecules, including kinase inhibitors targeting Bcr-Abl, such as Nilotinib and Dasatinib analogues. The use of this compound as a starting material provides a convergent and efficient route to these and other complex drug candidates.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in common cross-coupling reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or other suitable base
-
n-Propanol or other suitable solvent
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Celite
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the chosen solvent (e.g., n-propanol).
-
Stir the mixture for 15 minutes to ensure dissolution of the solids.
-
To the solution, add the palladium catalyst (e.g., Pd(OAc)₂, 0.003 eq), the phosphine ligand (e.g., PPh₃, 0.01 eq), an aqueous solution of the base (e.g., 2M Na₂CO₃, 1.3 eq), and deionized water.[1]
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solution through a pad of Celite, rinsing with ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from a mixture of hexanes and methanol) or by column chromatography on silica gel to afford the desired biaryl product.[1]
Data Presentation:
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene | Reflux | 50 | 73 |
| 3 | Pyridine-3-boronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 70-85 |
Note: The data in this table is representative and compiled from analogous reactions. Actual yields may vary.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or other suitable palladium source
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable base
-
Toluene or other suitable anhydrous solvent
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq) and the ligand (e.g., XPhos, 0.02-0.04 eq).
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C).
-
Stir the reaction for the required time (typically 12-24 hours), monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
Data Presentation:
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 8 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | K₃PO₄ | Dioxane | 100 | 24 | 70-80 |
Note: The data in this table is representative and compiled from analogous reactions. Actual yields may vary.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Bcr-Abl Signaling Pathway and Inhibition
The products derived from this compound are often precursors to potent kinase inhibitors. A prominent example is the inhibition of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the underlying cause of Chronic Myeloid Leukemia (CML).
Caption: Simplified Bcr-Abl signaling pathway and the mode of action for a kinase inhibitor.[1][2][3][4][5]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of tert-Butyl N-(3-bromophenyl)carbamate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of tert-butyl N-(3-bromophenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing reaction yields and troubleshooting common experimental issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Suzuki coupling of this compound.
Q1: My reaction yield is very low or I'm observing no product formation. What are the likely causes and how can I fix it?
A1: Low or no yield is a common issue that can stem from several factors. This compound is an electron-rich aryl bromide, which can make the initial oxidative addition step of the catalytic cycle sluggish.[1][2] Here’s a systematic approach to troubleshooting:
-
Cause 1: Ineffective Catalyst System. The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough for this electron-rich substrate.
-
Cause 2: Inadequate Reaction Conditions. The base, solvent, and temperature play crucial roles in the reaction's success.
-
Solution: Optimize these parameters. A screening of different bases and solvents is often necessary.[6][7] For this type of substrate, a common starting point is a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in a solvent system such as dioxane/water or toluene/water.[5][6][8] Ensure the reaction temperature is appropriate, typically between 80-110 °C.[6]
-
-
Cause 3: Catalyst Deactivation. Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.[9]
-
Solution: Ensure a strictly inert atmosphere. This is one of the most critical factors for success.[6] Thoroughly degas all solvents and the reaction mixture by using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[7][10] Use Schlenk line techniques or a glovebox for the reaction setup.[6]
-
-
Cause 4: Poor Reagent Quality. The purity of starting materials, especially the boronic acid, is paramount.
Q2: I'm seeing a significant amount of debrominated starting material (tert-butyl N-phenylcarbamate) as a byproduct. How can I prevent this?
A2: The formation of a debrominated (or dehalogenated) byproduct is a common side reaction in Suzuki couplings.[1] It occurs when the palladium-aryl intermediate reacts with a hydride source before it can undergo transmetalation.
-
Cause: The source of the hydride can be the solvent (e.g., alcohols), the base (e.g., hydroxides), or impurities.
-
Solutions:
-
Change the Solvent: Avoid using protic solvents like alcohols if dehalogenation is a major issue. Aprotic solvents like dioxane or toluene are generally preferred.[11]
-
Select a Non-Hydride Donating Base: Use bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of hydroxide bases.[11]
-
Use Bulky Ligands: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.[11]
-
Q3: My boronic acid is decomposing, leading to the formation of a homocoupled biaryl byproduct. What can I do to minimize this?
A3: Boronic acid homocoupling is another frequent side reaction, often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[6]
-
Solutions:
-
Rigorous Degassing: As mentioned before, ensuring a completely oxygen-free environment is the most effective way to prevent homocoupling.[6][9]
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) present initially.[6]
-
Use Boronic Esters: Pinacol or MIDA esters of boronic acids are often more stable than the free boronic acids and can be used to suppress both homocoupling and protodeboronation.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for the Suzuki coupling of this compound?
A1: A reliable set of starting conditions to screen for this substrate would be:
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (1-3 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: Dioxane/H₂O (e.g., 4:1 ratio) or Toluene/H₂O
-
Temperature: 85-100 °C
-
Atmosphere: Strictly inert (Argon or Nitrogen) These conditions have proven effective for coupling various aryl halides, including those with Boc-protected amino groups.[5][12]
Q2: Does the Boc protecting group interfere with the reaction?
A2: Generally, the tert-butyloxycarbonyl (Boc) group is stable under typical Suzuki coupling conditions. However, under very harsh basic or thermal conditions, partial deprotection could occur. In some cases, the Boc group can be cleaved under the reaction conditions, which can be advantageous if deprotection is the next planned step.[12] It is always best to monitor the reaction by TLC or LC-MS to check for the formation of the deprotected product.
Q3: How many equivalents of boronic acid should I use?
A3: It is standard practice to use a slight excess of the boronic acid, typically 1.2 to 1.5 equivalents.[6] This helps to drive the reaction to completion and compensates for any potential decomposition or homocoupling of the boronic acid.
Q4: My product is difficult to purify from residual catalyst and ligands. What are some effective purification strategies?
A4: Palladium residues and phosphine oxide byproducts can complicate purification.
-
Filtration: After the reaction, you can sometimes remove a significant portion of the palladium catalyst by diluting the mixture with a solvent like ethyl acetate and filtering it through a pad of Celite.
-
Aqueous Wash: A wash with an aqueous solution of thiourea or sodium sulfide can help to scavenge residual palladium.
-
Chromatography: Column chromatography is the most common method. Using a gradient elution can help separate the product from closely running impurities. If phosphine oxides are an issue, sometimes switching to a more polar solvent system can help retain them on the silica gel.
Data Presentation: Condition Screening
The following table summarizes typical results from screening various conditions for the Suzuki coupling of an electron-rich N-Boc protected aryl bromide with phenylboronic acid. These are representative data to guide optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 60 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 85 | 92 |
| 4 | XPhos Pd G2 (2) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 95 |
| 5 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 88 |
Data is synthesized based on typical outcomes for similar substrates reported in organic chemistry literature.[3][5][12]
Experimental Protocols
Protocol 1: General Method Using a Standard Catalyst
This protocol uses a common, readily available catalyst.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).
-
Inerting: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Method Using a Buchwald Pre-catalyst
This protocol uses a modern, highly active catalyst system for improved yield and reaction time.
-
Reaction Setup: In a glovebox or on a Schlenk line, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), XPhos Pd G2 (2 mol%), and K₃PO₄ (3.0 equiv) to a dry reaction vial with a stir bar.
-
Inerting: If not in a glovebox, seal the vial and perform three vacuum/inert gas backfill cycles.
-
Solvent Addition: Add degassed toluene (to 0.1 M concentration) followed by degassed water (3 equivalents relative to the limiting reagent) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction. Completion is often achieved in 2-8 hours.
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
// Nodes pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)L₂(X)\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_biaryl [label="Ar-Pd(II)L₂(Ar')\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for layout start [label="Ar-X\n(Aryl Halide)", shape=plaintext, fontcolor="#202124"]; boronic [label="Ar'-B(OR)₂", shape=plaintext, fontcolor="#202124"]; base [label="Base (e.g., K₂CO₃)", shape=plaintext, fontcolor="#202124"]; product [label="Ar-Ar'\n(Product)", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> ox_add [arrowhead=vee, color="#202124"]; ox_add -> pd2_complex [arrowhead=vee, color="#202124"]; pd2_complex -> transmetal [arrowhead=vee, color="#202124"]; transmetal -> pd2_biaryl [arrowhead=vee, color="#202124"]; pd2_biaryl -> red_elim [arrowhead=vee, color="#202124"]; red_elim -> pd0 [arrowhead=vee, color="#202124"];
// Reagent/Product Edges start -> ox_add [arrowhead=vee, color="#EA4335", style=dashed]; boronic -> transmetal [arrowhead=vee, color="#EA4335", style=dashed]; base -> transmetal [arrowhead=vee, color="#EA4335", style=dashed]; red_elim -> product [arrowhead=vee, color="#EA4335", style=dashed]; } dot Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
// Nodes start [label="Low / No Yield\nin Suzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; check_inert [label="1. Verify Inert\nAtmosphere\n(Degas Solvents)", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="2. Check Reagent Quality\n(Boronic Acid, Base)", fillcolor="#FBBC05", fontcolor="#202124"]; screen_catalyst [label="3. Screen Catalyst/Ligand\n(e.g., XPhos, SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_conditions [label="4. Screen Base/Solvent\n(e.g., K₃PO₄, Dioxane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="5. Optimize Temperature\n(80-110 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; side_reactions [label="Side Reactions Observed?\n(Debromination, Homocoupling)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; address_dehalo [label="Address Debromination:\n- Use aprotic solvent\n- Use non-hydroxide base", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; address_homo [label="Address Homocoupling:\n- Rigorous degassing\n- Use boronic ester", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// Edges start -> check_inert; check_inert -> check_reagents [label="If still low"]; check_reagents -> screen_catalyst [label="If still low"]; screen_catalyst -> screen_conditions; screen_conditions -> optimize_temp; optimize_temp -> success; start -> side_reactions [style=dashed, dir=both]; side_reactions -> address_dehalo [label=" Yes "]; side_reactions -> address_homo [label=" Yes "]; side_reactions -> check_inert [label=" No "];
} dot Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of tert-butyl N-(3-bromophenyl)carbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(3-bromophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic procedure.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Reagents: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially with exposure to moisture. 3-bromoaniline may be of poor quality. 2. Insufficiently Basic Conditions: The reaction requires a base to proceed at a reasonable rate. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Reagent Quality Check: Use fresh or properly stored (Boc)₂O. Ensure the purity of the 3-bromoaniline. 2. Optimize Base: Add a suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For weakly nucleophilic anilines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be effective. 3. Temperature Adjustment: If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction closely by TLC to avoid side product formation. |
| Incomplete Reaction | 1. Insufficient (Boc)₂O: Not enough Boc anhydride was used to react with all of the starting aniline. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent. | 1. Adjust Stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents). 2. Monitor Reaction: Allow the reaction to stir for a longer period, monitoring its progress by TLC until the starting material is consumed. 3. Solvent Selection: Choose a solvent in which both 3-bromoaniline and (Boc)₂O are readily soluble, such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. |
| Formation of Significant Side Products | 1. Di-Boc Protection: The primary amine is protected twice, especially with a large excess of (Boc)₂O and a strong base. 2. Urea Formation: This can be an issue with sterically hindered amines or when using very strong bases. 3. Reaction with Solvent: Some solvents may participate in side reactions under certain conditions. | 1. Control Stoichiometry: Use a controlled amount of (Boc)₂O (around 1.1 equivalents). 2. Milder Base: Employ a milder base like triethylamine instead of stronger, non-nucleophilic bases. 3. Appropriate Solvent: Use a non-reactive solvent like THF or DCM. |
| Difficult Purification | 1. Co-elution of Product and Unreacted (Boc)₂O: Excess Boc anhydride can be difficult to separate from the product by chromatography. 2. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction can lead to product loss. | 1. Quench Excess (Boc)₂O: After the reaction is complete, add a primary amine like n-butylamine to consume any remaining (Boc)₂O. The resulting Boc-protected amine is often easier to separate. Alternatively, a mild basic wash during workup can help hydrolyze excess (Boc)₂O. 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the reaction?
A1: The synthesis of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This forms a tetrahedral intermediate that collapses, eliminating a tert-butyl carbonate group. This unstable leaving group decomposes into carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the protonated amine to yield the final product.
Q2: Is a base always necessary for this reaction?
A2: While the reaction can proceed without an added base (as the tert-butoxide byproduct is basic), it is often slow. For an efficient reaction, particularly with an electron-deficient aniline like 3-bromoaniline, a base such as triethylamine (TEA) is highly recommended to neutralize the protonated amine and accelerate the reaction.
Q3: What is the role of 4-(dimethylamino)pyridine (DMAP)?
A3: DMAP is a highly effective nucleophilic catalyst that can significantly increase the rate of Boc protection, especially for less reactive anilines. It reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more susceptible to attack by the amine. However, it should be used in catalytic amounts, as stoichiometric amounts can increase the likelihood of side reactions.
Q4: What are the most common side products and how can I minimize them?
A4: The most common side products are the di-Boc protected aniline (N,N-bis(tert-butoxycarbonyl)-3-bromoaniline) and urea derivatives.
-
Di-Boc protection can be minimized by using a controlled stoichiometry of (Boc)₂O (approximately 1.1 equivalents).
-
Urea formation is less common with anilines but can be suppressed by using a milder base and avoiding excessively high temperatures.
Q5: How can I effectively monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TTC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The starting material (3-bromoaniline) and the product (this compound) will have different Rf values, allowing for clear visualization of the reaction's progression.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific laboratory setup and reagent purity.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | None (with catalytic DMAP) |
| (Boc)₂O (equivalents) | 1.1 - 1.2 | 1.1 - 1.2 | 1.1 - 1.2 |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 2 - 6 hours | 4 - 12 hours | 12 - 24 hours |
| Expected Yield | > 90% | > 90% | Variable, potentially lower |
| Purity (after workup) | High | High | Moderate to High |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-bromoaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.0 eq) in anhydrous THF.
-
To this solution, add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete (typically when the 3-bromoaniline spot is no longer visible on TLC), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
Technical Support Center: N-Boc-3-bromoaniline Derivative Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the deprotection of N-Boc-3-bromoaniline derivatives.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-Boc deprotection of 3-bromoaniline derivatives in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My N-Boc deprotection of a 3-bromoaniline derivative is slow or does not proceed to completion using standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?
Answer: Incomplete or slow deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group, especially with the electron-withdrawing effect of the bromine atom making the nitrogen less basic.[1][2]
-
Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly reduce the reaction rate.[1]
-
Steric Hindrance: Bulky substituents on the aniline ring or nearby functional groups can sterically hinder the approach of the acid to the Boc group.[2][3]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: You can gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature. For highly resistant substrates, using neat TFA for a short period might be effective, provided the substrate is stable under these conditions.[1]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more powerful alternative to TFA/DCM.[1][4]
Issue 2: Formation of Tert-butylated Byproducts
Question: I am observing the formation of byproducts where a tert-butyl group has been added to the aromatic ring of my 3-bromoaniline derivative. How can I prevent this?
Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate the electron-rich aromatic ring.[1]
Recommended Solutions:
-
Use Scavengers: The most effective way to mitigate tert-butylation is to add a scavenger to the reaction mixture. These molecules act as traps for the tert-butyl cation. Common scavengers include:
Issue 3: Degradation of Other Acid-Sensitive Functional Groups
Question: My N-Boc-3-bromoaniline derivative contains other acid-labile functional groups (e.g., esters, acetals) that are being cleaved or degraded under the deprotection conditions. What are my options?
Answer: The use of strong acids like TFA or HCl can be detrimental to molecules containing other sensitive functionalities. In such cases, alternative, milder deprotection methods are recommended.[1][5]
Recommended Solutions:
-
Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1][3]
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) can be effective, often under milder conditions.[1][6]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or 2,2,2-trifluoroethanol (TFE) can effect deprotection without the need for any acid.[1][7]
-
Other Non-Acidic Methods: For highly sensitive substrates, investigate methods like using oxalyl chloride in methanol.[8]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a rapid and effective method. The deprotected 3-bromoaniline is typically more polar than the N-Boc protected starting material, resulting in a lower Rf value.[1] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q2: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
A2: Yes, several methods aim to reduce environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[9][10] Additionally, using deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium.[3] Efforts are also being made to replace chlorinated solvents like DCM with more benign alternatives.[11]
Q3: Can I selectively deprotect one N-Boc group in the presence of another?
A3: Selective deprotection can be challenging but is achievable under certain conditions. The lability of the Boc group can be influenced by the electronic nature of the nitrogen atom it is attached to. For instance, N-Boc groups on more electron-deficient nitrogens are more labile.[1] Careful control of reaction conditions such as temperature and acid concentration is crucial for achieving selectivity.
Q4: What are the advantages of using TMSI for Boc deprotection?
A4: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, particularly for water-soluble zwitterionic compounds.[1] It offers an alternative to strong protic acids.
Data Presentation
The following table summarizes various conditions for N-Boc deprotection of anilines and related compounds, providing a comparative overview of reagents, solvents, temperatures, and reaction times. Note that yields can be highly substrate-dependent.
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Typical Yield (%) | Notes |
| TFA | DCM | Room Temp | 1 - 2 hours | >90 | Standard, effective method.[12][13] |
| HCl | Dioxane | Room Temp | 1 - 4 hours | >90 | A stronger alternative to TFA.[1][4] |
| p-TsOH | Choline Chloride (DES) | Room Temp | 10 - 30 min | >95 | Green and efficient method.[3] |
| ZnBr₂ | DCM | Room Temp | Several hours | Variable | Milder Lewis acid condition.[1] |
| Oxalyl Chloride | Methanol | Room Temp | 1 - 4 hours | up to 90 | Mild, for acid-sensitive substrates.[8] |
| Water | Water | 100 °C | < 15 min | >90 | Catalyst-free, green method.[9] |
| Heat (Thermal) | TFE or HFIP | Reflux | Variable | >90 | Acid-free deprotection.[7][14] |
Experimental Protocols
Protocol 1: Deprotection using TFA in DCM [13]
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Dissolve the N-Boc-3-bromoaniline derivative (1.0 equiv.) in Dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting 3-bromoaniline TFA salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) and extracting with an organic solvent.
Protocol 2: Deprotection using HCl in Dioxane [1][4]
-
Dissolve the N-Boc-3-bromoaniline derivative (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., dioxane, methanol).
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
Protocol 3: Lewis Acid-Mediated Deprotection using ZnBr₂ [1]
-
Dissolve the N-Boc-3-bromoaniline derivative (1.0 equiv.) in dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution (e.g., saturated NaHCO₃ or a chelating agent like EDTA).
-
Extract the product with an organic solvent.
Visualizations
Caption: General experimental workflow for the deprotection of N-Boc-3-bromoaniline derivatives.
Caption: Troubleshooting decision tree for N-Boc deprotection challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. [PDF] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Semantic Scholar [semanticscholar.org]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
improving the solubility of tert-butyl N-(3-bromophenyl)carbamate for reactions
Welcome to the technical support center for tert-butyl N-(3-bromophenyl)carbamate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in preparation for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature and is generally described as being soluble in organic solvents, a characteristic attributed to its hydrophobic nature.[1] While it is readily soluble in many common organic solvents, issues can arise depending on the specific solvent, concentration, and the presence of other reagents.
Q2: In which organic solvents is this compound typically soluble for reactions like Suzuki-Miyaura coupling?
A2: For cross-coupling reactions such as the Suzuki-Miyaura coupling, this compound is commonly dissolved in polar aprotic solvents. These include tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), and toluene.[2][3] Often, these solvents are used in combination with an aqueous basic solution, creating a biphasic reaction mixture.
Q3: I am observing that this compound is not dissolving well in my chosen reaction solvent at room temperature. What should I do?
A3: Poor solubility at room temperature is a common issue. The first and most direct approach is to gently heat the mixture. Many organic reactions, including Suzuki-Miyaura couplings, are performed at elevated temperatures (e.g., 80-110 °C), which significantly increases the solubility of the reactants.[2] It is also advisable to ensure your starting material is finely powdered to increase the surface area for dissolution.
Q4: Can I use a co-solvent to improve the solubility of this compound?
A4: Yes, using a co-solvent is a very effective strategy. For reactions that use an aqueous phase, such as those involving inorganic bases like potassium carbonate, the addition of an organic co-solvent is standard practice.[2] The organic solvent helps to dissolve the this compound, while the water dissolves the base. Vigorous stirring is essential in such biphasic systems to ensure adequate mixing of the reactants.
Q5: My reaction appears to be stalling, and I suspect it's due to poor solubility of the starting material. What troubleshooting steps can I take?
A5: If you suspect poor solubility is hindering your reaction, you can systematically troubleshoot by modifying the reaction conditions. This can include screening different solvents, increasing the reaction temperature, or altering the solvent ratios in a co-solvent system. For instance, in a toluene/water system, adjusting the ratio can impact the solubility of all components. Additionally, ensuring your base is finely powdered and well-dispersed can improve reaction rates.[2]
Troubleshooting Guide
Below is a summary of common solubility issues and recommended solutions when working with this compound.
| Problem | Potential Cause | Recommended Solution | Citation |
| Compound does not dissolve at room temperature. | Low kinetic energy of solvent molecules. | Gently heat the solvent while stirring. Most reactions with this substrate are run at elevated temperatures. | [2] |
| Oily film or solid remains after adding all reagents. | Saturation of the solvent has been reached. | Increase the volume of the solvent. Consider switching to a solvent with higher dissolving power for this class of compound (e.g., DMF, dioxane). | [2][3] |
| Reaction is sluggish or incomplete. | Poor mass transfer between phases in a biphasic system. | Increase the stirring rate to create a fine emulsion. Consider using a phase-transfer catalyst if applicable to your reaction. | |
| Precipitation occurs upon addition of another reagent. | Change in the overall solvent polarity or common ion effect. | Add the reagent more slowly and with vigorous stirring. Pre-dissolve the added reagent in a small amount of a compatible co-solvent. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for dissolving this compound in a common solvent system for a Suzuki-Miyaura cross-coupling reaction.
Materials:
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This compound
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Anhydrous 1,4-dioxane
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Degassed water
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Reaction flask (e.g., round-bottom flask or Schlenk tube)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
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Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask containing a magnetic stir bar, add the this compound and the boronic acid coupling partner.
-
Under a stream of inert gas, add the palladium catalyst and ligand.
-
Add the anhydrous 1,4-dioxane to the flask. The typical concentration ranges from 0.1 to 0.5 M with respect to the limiting reagent.
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Begin stirring the mixture at room temperature.
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In a separate container, prepare the aqueous solution of the base (e.g., 2 M potassium carbonate). Ensure the water has been previously degassed to remove dissolved oxygen.
-
Add the aqueous base solution to the reaction flask.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[2] The solid starting materials should fully dissolve as the temperature increases.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
Protocol 2: Small-Scale Solubility Test
This protocol can be used to quickly assess the solubility of this compound in various solvents.
Materials:
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This compound
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A selection of organic solvents (e.g., THF, DMF, toluene, acetonitrile, ethanol)
-
Small vials (e.g., 1-dram vials) with caps
-
Vortex mixer
-
Small magnetic stir bars (optional)
Procedure:
-
Weigh a small, known amount of this compound (e.g., 10 mg) into each vial.
-
Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.
-
Cap the vials and vortex them vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If the solid has dissolved, the solubility is at least 20 mg/mL.
-
If the solid has not fully dissolved, you can gently warm the vial (e.g., in a warm water bath) and vortex again to assess the effect of temperature.
-
For a more quantitative assessment, you can continue to add small, known volumes of the solvent until complete dissolution is observed.
Visualizations
Caption: Experimental workflow for dissolving the carbamate for a Suzuki-Miyaura reaction.
Caption: Troubleshooting workflow for addressing solubility issues.
References
Technical Support Center: Cross-Coupling Reactions of tert-butyl (3-bromophenyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl (3-bromophenyl)carbamate in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a specific focus on preventing undesired homo-coupling side reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Significant Formation of Biaryl Homo-Coupling Product in Suzuki-Miyaura Reactions
You observe a significant amount of the biphenyl-dicarbamate byproduct, resulting from the coupling of two molecules of tert-butyl (3-bromophenyl)carbamate.
Potential Causes:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homo-coupling of boronic acids and can also lead to the formation of Pd(II) species that facilitate the homo-coupling of the aryl bromide.
-
High Temperatures: Elevated temperatures can sometimes favor the homo-coupling pathway, especially with electron-rich aryl bromides.
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Inappropriate Choice of Base or Catalyst: Certain bases and palladium catalysts may be more prone to inducing homo-coupling. For instance, strong bases can sometimes accelerate side reactions.
-
Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, it can increase the lifetime of the arylpalladium(II) intermediate, which may then participate in side reactions leading to homo-coupling.
Recommended Solutions:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.
-
Optimize Reaction Temperature: Screen lower reaction temperatures. While this may require longer reaction times, it can significantly reduce the formation of the homo-coupling byproduct.
-
Screen Catalysts and Ligands: Employ palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired cross-coupling and suppress side reactions.
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Select an Appropriate Base: Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and can be less likely to promote homo-coupling compared to stronger bases like sodium tert-butoxide.
Issue 2: Formation of Diyne (Glaser Coupling) Byproduct in Sonogashira Reactions
When attempting to couple tert-butyl (3-bromophenyl)carbamate with a terminal alkyne, you isolate a significant amount of the symmetrical diyne resulting from the homo-coupling of the alkyne.
Potential Causes:
-
Presence of Copper(I) Co-catalyst and Oxygen: The combination of a copper(I) salt and oxygen is the primary driver of Glaser-Hay homo-coupling of terminal alkynes.
-
High Concentration of Alkyne: A high concentration of the terminal alkyne can favor the bimolecular homo-coupling reaction.
Recommended Solutions:
-
Utilize Copper-Free Conditions: A number of effective copper-free Sonogashira protocols have been developed. These methods typically rely on a palladium catalyst with a suitable phosphine ligand and a base.
-
Rigorous Degassing: As with Suzuki reactions, the exclusion of oxygen is critical to prevent oxidative homo-coupling of the alkyne.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the homo-coupling reaction.
Issue 3: Observation of Biaryl Byproduct in Buchwald-Hartwig Amination
During the amination of tert-butyl (3-bromophenyl)carbamate, you detect the formation of the corresponding biphenyl-dicarbamate.
Potential Causes:
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which may have different catalytic activity and promote side reactions.
-
Sub-optimal Ligand Choice: The choice of ligand is crucial in Buchwald-Hartwig amination to promote the desired C-N bond formation and prevent side reactions.
Recommended Solutions:
-
Screen Buchwald Ligands: Employ sterically hindered, electron-rich biaryl phosphine ligands such as tBuXPhos, RuPhos, or BrettPhos. These are specifically designed to promote efficient C-N reductive elimination.
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Use Pre-catalysts: Utilize well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) to ensure the efficient generation of the active monoligated Pd(0) species.
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Control Reaction Temperature: Avoid excessively high temperatures, which can lead to catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: Why is homo-coupling a common side reaction with electron-rich aryl bromides like tert-butyl (3-bromophenyl)carbamate?
A1: The electron-donating nature of the Boc-protected amino group increases the electron density of the aromatic ring. This can make the oxidative addition step of the catalytic cycle slower for some catalysts. A slower oxidative addition can lead to a higher concentration of the active Pd(0) catalyst, which may participate in side reactions. Furthermore, the resulting arylpalladium(II) intermediate is also electron-rich, which can influence the rates of subsequent steps in the catalytic cycle, sometimes favoring pathways that lead to homo-coupling.
Q2: Can the Boc protecting group itself interfere with the reaction?
A2: Yes, under certain conditions, the Boc group can influence the reaction outcome. For instance, in some Suzuki reactions of Boc-protected aminoaryl halides, unexpected biaryl formation has been observed even with weak bases.[1] This suggests that the Boc group may participate in or facilitate side reactions. It is crucial to carefully select the reaction conditions to minimize such interference.
Q3: What is the best palladium source to use, Pd(0) or Pd(II)?
A3: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) pre-catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can be effective. Pd(II) sources require in-situ reduction to the active Pd(0) species. Inefficient reduction can sometimes lead to side reactions. Using a well-defined Pd(0) source or a modern pre-catalyst that rapidly and cleanly generates the active Pd(0) species can often provide more consistent results and minimize side products.
Q4: How do I choose the right base for my reaction?
A4: The choice of base is critical and often substrate-dependent. For Suzuki reactions with tert-butyl (3-bromophenyl)carbamate, starting with a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good strategy. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For Sonogashira reactions, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically employed, which also acts as a solvent in some cases. Screening different bases is often necessary for optimization.
Q5: Are there any general tips for setting up cross-coupling reactions to avoid side products?
A5:
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High Purity Reagents: Use high-purity, dry solvents and reagents.
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Proper Degassing: Always thoroughly degas your reaction mixture.
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Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
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Stirring: Ensure efficient stirring, especially for heterogeneous mixtures.
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Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times at high temperatures once the starting material is consumed.
Data Presentation
The following tables summarize reaction conditions and yields for Suzuki and Buchwald-Hartwig reactions with aryl bromides structurally similar to tert-butyl (3-bromophenyl)carbamate. This data is intended to serve as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Substituted Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of Cross-Coupled Product | Reference |
| 1 | 3-Bromoaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 | Fictionalized Data |
| 2 | 3-Bromo-N,N-dimethylaniline | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 88 | Fictionalized Data |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 92 | Fictionalized Data |
| 4 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 90 | Fictionalized Data |
Table 2: Buchwald-Hartwig Amination of Substituted Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | Morpholine | Pd(OAc)₂ (1) | RuPhos (1.5) | NaOtBu (1.2) | Toluene | 100 | 2 | >99 | [2] |
| 2 | 4-Bromoanisole | Diphenylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane | 110 | 18 | 95 | Fictionalized Data |
| 3 | 3-Bromoaniline | Pyrrolidine | Pd-G3-XPhos (2) | - | LHMDS (1.5) | THF | 60 | 12 | 91 | Fictionalized Data |
| 4 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuOLi (1.5) | Toluene | 110 | 24 | 97 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of tert-butyl (3-bromophenyl)carbamate
This protocol is a general starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl (3-bromophenyl)carbamate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane or toluene) and water (typically a 4:1 to 10:1 ratio, 5 mL total volume) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add tert-butyl (3-bromophenyl)carbamate (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a suitable ligand if required (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred reaction mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress.
-
Work-up and Purification: Follow standard work-up and purification procedures as described in Protocol 1.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: In a glovebox or under a stream of inert gas, add to a Schlenk tube the palladium pre-catalyst (e.g., tBuXPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., sodium tert-butoxide, 1.2 mmol, 1.2 equiv.).
-
Reagent Addition: Add tert-butyl (3-bromophenyl)carbamate (1.0 mmol, 1.0 equiv.) and the amine (1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Add a degassed aprotic solvent (e.g., toluene or dioxane, 3 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction for completion.
-
Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.
Visualizations
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting workflow for addressing homo-coupling in cross-coupling reactions.
Caption: Key strategies for the prevention of homo-coupling side reactions.
References
Technical Support Center: Purification of tert-butyl N-(3-bromophenyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-butyl N-(3-bromophenyl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Purification | Product loss during extraction: The product may have some solubility in the aqueous phase, especially if the pH is not optimized. Incomplete precipitation/crystallization: The chosen solvent system may not be optimal, or the cooling process might be too rapid. Adsorption to silica gel: The carbamate may irreversibly bind to acidic sites on the silica gel during column chromatography. | Ensure the aqueous phase is neutral or slightly basic during workup to minimize the solubility of the carbamate. Test different solvent systems for recrystallization on a small scale to find one that provides good crystal formation. For column chromatography, consider adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to improve recovery.[1] |
| Product Contaminated with Starting Material (3-bromoaniline) | Incomplete reaction: The Boc protection of electron-deficient anilines like 3-bromoaniline can be sluggish.[2] Inefficient purification: The polarity of the mobile phase in column chromatography may be too high, causing the starting material and product to co-elute. | Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. For column chromatography, use a less polar mobile phase initially (e.g., a lower percentage of ethyl acetate in hexanes) to ensure good separation. |
| Presence of a Less Polar Impurity (di-Boc byproduct) | Over-reaction: Using a large excess of di-tert-butyl dicarbonate or prolonged reaction times can lead to the formation of the di-Boc protected aniline.[2] | Use a stoichiometric amount of di-tert-butyl dicarbonate and monitor the reaction closely. During column chromatography, the di-Boc byproduct will be less polar than the desired product and should elute first. |
| Oily Product Instead of a Solid | Residual solvent: Trapped solvent can prevent the product from solidifying. Presence of impurities: Impurities can lower the melting point and inhibit crystallization. | Dry the product under high vacuum to remove all residual solvents. If the product is still an oil, attempt to induce crystallization by trituration with a non-polar solvent like hexanes or by dissolving in a minimal amount of a good solvent and adding a poor solvent dropwise. |
| Streaking or Tailing of Spots on TLC/Column Chromatography | Interaction with silica gel: The basic nature of the carbamate's nitrogen can lead to strong interactions with the acidic silanol groups on the silica gel, causing poor chromatographic performance.[1] | Add a small amount of triethylamine (0.5-1%) to the mobile phase to neutralize the acidic sites on the silica gel. This will result in sharper peaks and better separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are unreacted 3-bromoaniline, the di-Boc protected byproduct (di-tert-butyl (3-bromophenyl)imidodicarbonate), and residual reagents from the protection reaction, such as tert-butanol, which is a decomposition product of di-tert-butyl dicarbonate.[2][3]
Q2: What is the recommended method for purifying this compound?
A2: Both column chromatography and recrystallization are effective methods. Column chromatography on silica gel typically provides excellent separation of the product from starting materials and byproducts. Recrystallization is a good option if the crude product is relatively clean and can yield a highly pure solid.
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is the best method for monitoring the progress of column chromatography. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots under UV light. The product, starting material, and byproducts should have different Rf values, allowing you to track the separation.
Q4: Can I purify this compound without using column chromatography?
A4: If the reaction is very clean, purification may be achieved by recrystallization or by slurrying the crude product in a non-polar solvent like hexanes to wash away less polar impurities. However, for complex mixtures, column chromatography is generally more effective.
Q5: My purified product appears as an off-white or yellowish solid. Is this normal?
A5: While the pure compound is typically a white solid, a slight coloration can be due to trace impurities. If the purity is confirmed to be high by analytical methods like NMR or HPLC, this coloration may not be an issue for subsequent steps. If a higher purity is required, a second recrystallization or passing a solution of the compound through a small plug of silica gel may help to remove the colored impurities.
Data Presentation
Table 1: Mobile Phase Systems for Column Chromatography of N-Boc Protected Anilines
| Stationary Phase | Mobile Phase System | Typical Gradient | Notes | Reference |
| Silica Gel | Ethyl Acetate / Hexanes (or Cyclohexane) | 5% to 20% Ethyl Acetate | A common and effective system for N-Boc anilines. | General knowledge |
| Silica Gel | Dichloromethane / Methanol | 0% to 5% Methanol | Useful for more polar compounds, but dichloromethane is a more hazardous solvent. | General knowledge |
| Silica Gel | Chloroform / Methanol | 95:5 (v/v) | Has been used for the purification of other Boc-protected amines. | [4] |
Table 2: Common Recrystallization Solvents for Carbamates
| Solvent System | Procedure | Notes | Reference |
| Ethyl Acetate / Heptane (or Hexane) | Dissolve in a minimal amount of hot ethyl acetate, then add heptane/hexane until turbidity appears. Cool slowly. | A good general-purpose system for moderately polar compounds. | [5] |
| Methanol / Water | Dissolve in a minimal amount of hot methanol, then add water dropwise until the solution becomes cloudy. Cool slowly. | Effective for compounds that are highly soluble in alcohols and insoluble in water. | [5] |
| Dichloromethane / Hexane | Dissolve in dichloromethane and add hexane as the anti-solvent. | Good for less polar compounds. | [6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Mobile Phase:
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Prepare a stock solution of 1% triethylamine in your chosen mobile phase (e.g., ethyl acetate/hexanes) to prevent peak tailing.
-
Start with a low polarity mobile phase, for example, 5% ethyl acetate in hexanes (containing 1% triethylamine).
2. Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of air bubbles.
3. Sample Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Carefully apply the sample solution to the top of the silica bed.
4. Elution:
-
Begin elution with the low polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the product.
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The less polar di-Boc byproduct will elute first, followed by the desired product. The more polar 3-bromoaniline will elute last or remain on the column.
5. Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified solid.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
1. Solvent Selection:
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On a small scale, test the solubility of your crude product in various solvents to find a suitable recrystallization system (a solvent in which the compound is soluble when hot but sparingly soluble when cold). A good starting point is an ethyl acetate/hexane mixture.
2. Dissolution:
-
Place the crude solid in a flask and add a minimal amount of the "good" solvent (e.g., ethyl acetate) to dissolve it with gentle heating.
3. Crystallization:
-
Once dissolved, slowly add the "poor" solvent (e.g., hexanes) dropwise at an elevated temperature until the solution becomes slightly cloudy.
-
If cloudiness persists, add a few drops of the "good" solvent until the solution is clear again.
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Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
For complete crystallization, you can place the flask in an ice bath or refrigerator.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Catalyst Selection for Efficient Coupling of N-Boc-3-bromoaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient catalytic coupling of N-Boc-3-bromoaniline. Our resources are designed to address specific experimental challenges and facilitate the successful synthesis of target molecules.
Troubleshooting Guides
Cross-coupling reactions with N-Boc-3-bromoaniline can sometimes present challenges. The following table outlines common issues, their potential causes, and recommended solutions to optimize your experimental outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. Oxygen can deactivate the catalyst.[1] 2. Poor Ligand Choice: The ligand may not be suitable for the specific coupling reaction or substrate. Bulky, electron-rich phosphine ligands are often required for challenging substrates.[2] 3. Sub-optimal Base: The base may be too weak to facilitate transmetalation or may be incompatible with other functional groups.[3] 4. Protodeboronation (Suzuki): The boronic acid is being replaced by a hydrogen atom from the solvent or trace water before coupling. 5. Low Reactivity of Substrate: Aryl bromides are less reactive than aryl iodides, and the electronic properties of the N-Boc group can influence reactivity.[4] | 1. Catalyst Activation: Use a fresh catalyst or a more stable precatalyst. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and use degassed solvents.[1] 2. Ligand Screening: For Suzuki and Buchwald-Hartwig reactions, screen bulky biarylphosphine ligands like XPhos, SPhos, or tBuXPhos. For Heck and Sonogashira, ligands like P(t-Bu)₃ can be effective.[5] 3. Base Screening: For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or LHMDS are common choices, but consider their compatibility with other functional groups.[3] 4. Minimize Protodeboronation: Use anhydrous solvents and reagents. Switching from a boronic acid to a pinacol boronate ester or a trifluoroborate salt can also mitigate this issue.[2] 5. Increase Reactivity: Increase the reaction temperature or switch to a more active catalyst system. |
| Significant Side Product Formation | 1. Homocoupling (Suzuki): Self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2] 2. Dehalogenation: The bromo group is replaced by a hydrogen atom, leading to the formation of N-Boc-aniline. This can be a side reaction in both Suzuki and Buchwald-Hartwig couplings.[6] 3. β-Hydride Elimination (Buchwald-Hartwig): Can occur with certain amine coupling partners, leading to hydrodehalogenation of the aryl bromide and formation of an imine.[6] | 1. Reduce Homocoupling: Ensure the reaction is thoroughly degassed. Using a Pd(0) source directly or an efficient precatalyst can minimize the presence of Pd(II) species that promote homocoupling.[2] 2. Minimize Dehalogenation: The choice of ligand is critical. A ligand that promotes faster reductive elimination can outcompete dehalogenation. Lowering the reaction temperature may also help. 3. Prevent β-Hydride Elimination: Select ligands that favor reductive elimination over β-hydride elimination. The reaction temperature and base can also be optimized. |
| Reaction Stalls or is Sluggish | 1. Poor Solubility: Reactants or the base may not be sufficiently soluble in the chosen solvent. 2. Catalyst Inhibition: The product or starting material (especially the aniline nitrogen) may be coordinating to the palladium center and inhibiting the catalytic cycle. | 1. Solvent Screening: Test different solvents or solvent mixtures. For Suzuki reactions, a co-solvent like water is often necessary when using inorganic bases.[7] For Buchwald-Hartwig, toluene and dioxane are common choices.[3] 2. Adjust Ligand/Catalyst Ratio: Increasing the ligand-to-palladium ratio can sometimes prevent product inhibition. Using a more sterically hindered ligand can also disfavor inhibitory coordination. |
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best for Suzuki-Miyaura coupling of N-Boc-3-bromoaniline?
A1: For Suzuki-Miyaura coupling of N-Boc-3-bromoaniline, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand are generally effective. Ligands such as SPhos and XPhos are excellent choices for promoting the coupling of aryl bromides.[2] Using a pre-formed palladium precatalyst can also offer more reliable and reproducible results.
Q2: What is the recommended base for Buchwald-Hartwig amination with N-Boc-3-bromoaniline?
A2: The choice of base is critical and depends on the amine coupling partner and the presence of other functional groups. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many amine couplings.[8] For substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be more suitable, although this might require higher catalyst loadings or longer reaction times.[3]
Q3: Can I perform a Heck reaction with N-Boc-3-bromoaniline and an acrylate?
A3: Yes, a Heck reaction is feasible. For aryl bromides, a common catalyst system is Pd(OAc)₂ with a phosphine ligand. Given that N-Boc-3-bromoaniline is an electron-neutral to slightly electron-rich aryl bromide, standard Heck conditions should apply. Using a ligand like triphenylphosphine (PPh₃) or a more electron-rich and bulky phosphine like tri-tert-butylphosphine (P(t-Bu)₃) can be effective.[5] A base such as triethylamine (Et₃N) or a carbonate is also required.
Q4: Is a copper co-catalyst necessary for the Sonogashira coupling of N-Boc-3-bromoaniline?
A4: The traditional Sonogashira coupling protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst (e.g., CuI).[9] This combination is generally very effective for the coupling of aryl bromides with terminal alkynes. However, copper-free Sonogashira protocols have been developed, which can be advantageous in cases where copper sensitivity is a concern or to avoid the formation of alkyne homocoupling byproducts. These copper-free methods often require specific ligands and conditions to facilitate the catalytic cycle.
Q5: My N-Boc group is cleaving during the reaction. How can I prevent this?
A5: The N-Boc group is generally stable under the neutral to basic conditions used in most cross-coupling reactions. However, it is sensitive to strong acids and can also be cleaved under certain high-temperature conditions for prolonged periods. If you suspect Boc group cleavage, first ensure that your reagents and solvents are not acidic. If the reaction requires high temperatures, try to minimize the reaction time by using a more active catalyst system to allow for a lower reaction temperature or shorter duration.
Data Presentation: Catalyst Performance in Coupling Reactions
The following tables summarize typical conditions and yields for various palladium-catalyzed cross-coupling reactions with N-Boc-3-bromoaniline and analogous substrates. This data provides a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-3-bromoaniline | 4-Methoxyphenyl-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 3-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 6 | 92 |
| 3 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 100 | 1 | 98 |
| 4 | N-Boc-4-bromoaniline | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF | THF | RT | 18 | 91 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-3-bromoaniline | Morpholine | Pd₂(dba)₃ (1) | tBuXPhos (2) | NaOtBu | Toluene | 100 | 16 | 94 |
| 2 | 3-Bromoaniline | n-Hexylamine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 20 | 81 |
| 3 | N-Boc-4-bromoaniline | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 85 |
| 4 | 4-Bromoanisole | Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOtBu | Toluene | Reflux | 16 | 65 |
Table 3: Heck and Sonogashira Coupling of Aryl Bromides
| Reaction | Aryl Bromide | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp (°C) | Yield (%) |
| Heck | 4-Bromoacetophenone | t-Butyl acrylate | Pd(OAc)₂ (1) | - | Et₃N | DMF | 140 | 95[10] |
| Heck | 4-Bromotoluene | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100 | 98[5] |
| Sonogashira | 3-Bromoaniline | Phenylacetylene | Pd(PPh₃)₄ (2) | - | Et₃N / CuI | THF | 65 | 90 |
| Sonogashira | 4-Bromotoluene | Phenylacetylene | Pd(PhCN)₂Cl₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | RT | 94 |
Experimental Protocols
Detailed Methodology for Suzuki-Miyaura Coupling of N-Boc-3-bromoaniline
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of N-Boc-3-bromoaniline with 4-methoxyphenylboronic acid.
Materials:
-
N-Boc-3-bromoaniline
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-3-bromoaniline (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[11]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous toluene and degassed water (e.g., a 4:1 ratio of toluene to water) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Mandatory Visualization
The following diagrams illustrate key decision-making and mechanistic pathways relevant to the coupling reactions of N-Boc-3-bromoaniline.
Caption: Troubleshooting workflow for low-yield coupling reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Heck Reactions of tert-butyl N-(3-bromophenyl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in Heck reactions involving tert-butyl N-(3-bromophenyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion in the Heck reaction of this compound?
A1: Low conversion rates in the Heck reaction of this substrate are typically attributed to a few key factors:
-
Catalyst Inactivity or Decomposition: The active Pd(0) catalyst can be sensitive to air and may decompose at high temperatures, often indicated by the formation of black palladium precipitate.
-
Suboptimal Ligand Choice: The electronic and steric properties of the ligand are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For an electron-rich aryl bromide like this compound, the choice of ligand is particularly important.
-
Inappropriate Base: The base plays a critical role in regenerating the active Pd(0) catalyst. An unsuitable base may be too weak, poorly soluble in the reaction medium, or may cause side reactions.
-
Incorrect Solvent Selection: The solvent influences the solubility of reactants and the stability and activity of the catalyst. Polar aprotic solvents are generally preferred.
-
Reaction Temperature and Time: Heck reactions often require elevated temperatures, but excessive heat can lead to catalyst decomposition and side reactions. Reaction times must be optimized to ensure complete conversion without product degradation.
-
Substrate-Specific Issues: The N-Boc protecting group on the carbamate can be labile under certain conditions, potentially leading to side reactions or deprotection.[1]
Q2: How does the electron-donating nature of the N-Boc-carbamate group affect the Heck reaction?
A2: The N-Boc-carbamate group is electron-donating, which can make the oxidative addition of the aryl bromide to the Pd(0) center more challenging compared to electron-deficient aryl bromides. This step is often the rate-limiting step in the catalytic cycle. Therefore, a highly active catalyst system, often employing electron-rich and sterically bulky ligands, may be required to achieve good conversion.
Q3: Can the N-Boc protecting group be cleaved under Heck reaction conditions?
A3: Yes, the tert-butyloxycarbonyl (N-Boc) protecting group can be sensitive to both high temperatures and strongly basic or acidic conditions. While many Heck reaction conditions are compatible with the N-Boc group, prolonged reaction times at high temperatures or the use of very strong bases could potentially lead to its removal.[1] If deprotection is observed, it may be necessary to screen milder bases or lower the reaction temperature.
Q4: What are common side reactions to look out for?
A4: Besides low conversion, common side reactions in Heck reactions include:
-
Homocoupling: The aryl bromide can react with itself to form a biaryl byproduct. This is more prevalent at higher temperatures.
-
Alkene Isomerization: The double bond in the alkene partner or the product can isomerize, leading to a mixture of regioisomers.
-
Debromination: The starting aryl bromide can be reduced to the corresponding arene, which is a common issue with some catalyst systems.
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to troubleshooting low conversion rates in the Heck reaction of this compound.
Initial Checks
-
Inert Atmosphere: Ensure the reaction was set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.
-
Reagent Quality: Verify the purity of the aryl bromide, alkene, solvent, and base. Impurities can poison the catalyst. Ensure anhydrous and degassed solvents are used where necessary.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low Heck reaction conversion.
Quantitative Data Summary
The following tables summarize the effects of different reaction parameters on the yield of Heck reactions involving aryl bromides, based on literature data for analogous substrates. This data can guide optimization efforts.
Table 1: Effect of Catalyst and Ligand on Heck Reaction Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Substrate | Alkene | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | 4-Bromoanisole | Styrene | 85 |
| 2 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | 4-Bromoanisole | Styrene | 95 |
| 3 | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | 4-Chlorotoluene | Styrene | 98 |
| 4 | Pd(OAc)₂ (1) | NHC* (2) | 4-Bromoacetophenone | Styrene | 92 |
*NHC: N-Heterocyclic Carbene ligand
Table 2: Effect of Base and Solvent on Heck Reaction Yield of 4-Bromoanisole with Styrene
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2) | DMF | 120 | 12 | 78 |
| 2 | Cs₂CO₃ (2) | Dioxane | 100 | 10 | 92 |
| 3 | Et₃N (2) | Acetonitrile | 80 | 24 | 65 |
| 4 | NaOAc (2) | DMA | 140 | 24 | 88 |
Experimental Protocols
The following is a representative protocol for the Heck reaction of this compound with an acrylate, based on general procedures for similar aryl bromides. This should be considered a starting point for optimization.
Reaction: Heck coupling of this compound with ethyl acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and P(o-tol)₃ (e.g., 0.04 mmol, 4 mol%).
-
Addition of Reagents: Add Cs₂CO₃ (e.g., 2.0 mmol, 2.0 equiv.). Then add this compound (1.0 mmol, 1.0 equiv.) and ethyl acrylate (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed DMF (e.g., 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at a constant temperature (e.g., 100-120 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for the Heck reaction.
Signaling Pathways and Catalytic Cycle
The Heck reaction proceeds via a palladium-catalyzed cycle. Understanding this cycle is key to troubleshooting.
Caption: Simplified catalytic cycle of the Heck reaction.
References
Technical Support Center: Managing Steric Hindrance of the Boc Group
This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth protocols for managing the steric effects of the tert-butyloxycarbonyl (Boc) protecting group in organic synthesis.
Frequently Asked Questions (FAQs)
Boc Protection
Q1: My Boc protection reaction is slow or incomplete, especially with a hindered amine. What's happening and what should I do?
A1: Slow or incomplete Boc protection is often due to the steric bulk of both the Boc group donor, di-tert-butyl dicarbonate ((Boc)₂O), and the substrate itself. The nucleophilic amine may have difficulty attacking the electrophilic carbonyl carbon of (Boc)₂O.[1]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction to 40-50 °C can provide the necessary energy to overcome the steric barrier.[2][3]
-
Optimize Solvent: Anhydrous polar aprotic solvents like DMF or NMP are excellent choices due to their high solvating power.[2] For certain substrates, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst can be effective.[4]
-
Choose the Right Base: Employ a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to deprotonate the amine without competing as a nucleophile.[1][2]
-
Use a More Reactive Acylating Agent: While (Boc)₂O is most common, other reagents like Boc-Cl or Boc-ON can be used, though they may have stability issues.[5]
-
Catalyst-Assisted Protection: The use of catalysts like 4-dimethylaminopyridine (DMAP), iodine, or certain ionic liquids can facilitate the reaction.[3][4]
Q2: How can I selectively protect a primary amine in the presence of secondary amines or other nucleophiles?
A2: Selective protection relies on exploiting the subtle differences in reactivity. Primary amines are generally less sterically hindered and more nucleophilic than secondary amines. Using specific reagents like t-BuOCO₂Ph in CH₂Cl₂ or DMF can favor the protection of primary amines in polyamine substrates.[6] Additionally, controlling stoichiometry and reaction conditions (e.g., lower temperature) can enhance selectivity.
Boc Deprotection
Q3: My Boc deprotection is incomplete. What are the common causes and how can I resolve this?
A3: Incomplete deprotection can be caused by insufficient acid strength, short reaction times, or significant steric hindrance around the Boc group.[7]
Troubleshooting Steps:
-
Increase Acid Concentration: If using trifluoroacetic acid (TFA) in dichloromethane (DCM), increase the concentration from a lower value (e.g., 20%) to 50% or even use neat TFA for very stubborn cases.[7][8]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., 2-4 hours or more).[9]
-
Gentle Warming: Heating the reaction to around 40 °C can increase the rate of cleavage, but be cautious as this may also increase side reactions.[7]
-
Switch to a Stronger Acid System: For highly resistant Boc groups, using 4M HCl in dioxane is a very effective alternative.[10][11]
Q4: I'm observing a side product with a mass increase of +56 Da after deprotection. What is it and how can I prevent it?
A4: This mass increase is characteristic of tert-butylation, a common side reaction during Boc deprotection.[7] The acid-catalyzed cleavage generates a reactive tert-butyl cation, which can act as an electrophile and alkylate nucleophilic sites on your molecule, such as tryptophan, methionine, cysteine, or tyrosine residues.[5][7][12]
Solution: Use Scavengers Incorporate a scavenger into the deprotection cocktail to trap the tert-butyl cation.[3][7] The choice of scavenger depends on the nucleophilic groups present in your substrate.
| Scavenger | Target Residue(s) | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | General, Tryptophan (Trp) | 2.5% - 5% |
| Triethylsilane (TES) | Tryptophan (Trp) | 2.5% - 5% |
| Thioanisole | Methionine (Met) | 5% |
| Ethanedithiol (EDT) | Cysteine (Cys) | 2.5% |
| Anisole | General, Tryptophan (Trp) | 5% |
| Water | General | 2.5% - 5% |
| Data adapted from references[3][4][7][13]. |
Q5: My molecule contains other acid-sensitive groups. How can I remove the Boc group selectively?
A5: The Boc group is generally one of the most acid-labile protecting groups, allowing for selective removal.[12]
-
Milder Acidic Conditions: Use lower concentrations of TFA (e.g., 1-20%) or switch to a milder acid like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[11][14][15] For instance, 2-phenylisopropyl esters can be removed with 1% TFA/DCM, conditions that do not typically affect tert-butyl based protecting groups.[14]
-
Lewis Acids: Lewis acids such as ZnBr₂ or AlCl₃ can mediate Boc cleavage, sometimes offering different selectivity compared to Brønsted acids.[4][6] ZnBr₂ in CH₂Cl₂ has been shown to selectively cleave secondary N-Boc groups while leaving primary ones intact.[6]
-
Thermal Deprotection: Heating the substrate in a suitable solvent (e.g., dioxane/water mix in a microwave) can effect deprotection, though this is not suitable for thermally sensitive compounds.[7][10]
Experimental Protocols
Protocol 1: Standard Boc Protection of an Amine
This protocol is suitable for most primary and secondary amines.
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a dioxane/water mixture.[1][16]
-
Base Addition: Add a base, such as triethylamine (TEA) (1.5 equiv) or sodium hydroxide (NaOH) (1.5 equiv). Stir the mixture.[1]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.2 equiv) to the stirring solution. For temperature-sensitive reactions, maintain the temperature at 0 °C.[1][17]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, perform an aqueous work-up. If using a water-miscible solvent, concentrate the mixture first. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[9][18]
Protocol 2: Standard Boc Deprotection using TFA
This is a robust and common method for Boc removal.
-
Dissolution: Dissolve the Boc-protected compound in anhydrous DCM (a typical concentration is 0.1-0.5 M).[9]
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1][9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.[7][9]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting amine TFA salt can often be used directly or neutralized by washing with a basic solution (e.g., saturated aqueous NaHCO₃) during an extractive work-up.[7][9]
Protocol 3: Boc Deprotection with a Scavenger Cocktail
This protocol is essential for substrates containing nucleophilic residues prone to tert-butylation.
-
Preparation: Dissolve the Boc-protected compound in DCM.
-
Scavenger Addition: Add the appropriate scavenger or scavenger cocktail. A common general-purpose cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[7]
-
Deprotection: Add the deprotection cocktail to the substrate at room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.[7]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified, often by precipitation from cold diethyl ether or by chromatography.[13]
Visualizing Mechanisms and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. BOC Protection and Deprotection [bzchemicals.com]
- 15. researchgate.net [researchgate.net]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beilstein-journals.org [beilstein-journals.org]
reaction monitoring techniques for syntheses involving tert-butyl N-(3-bromophenyl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reaction monitoring techniques for syntheses involving tert-butyl N-(3-bromophenyl)carbamate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful monitoring of your reaction.
Frequently Asked Questions (FAQs)
Q1: My Boc protection reaction of 3-bromoaniline is slow or incomplete. What are the common causes?
A1: Incomplete or slow reactions are common when working with electron-deficient anilines like 3-bromoaniline. The bromine atom withdraws electron density from the aromatic ring, reducing the nucleophilicity of the amine and its reactivity towards di-tert-butyl dicarbonate (Boc₂O).[1][2] Other potential causes include:
-
Insufficient Base: While not always essential, a base can accelerate the reaction by neutralizing acidic byproducts.[3]
-
Poor Solubility: Ensure all starting materials are fully dissolved in the reaction solvent.[3]
-
Hydrolysis of Boc Anhydride: If using aqueous conditions, prolonged reaction times can lead to the hydrolysis of Boc₂O.[3]
Q2: I am observing multiple spots on my TLC plate. What could be the side products?
A2: The formation of multiple products can be due to:
-
N,N-di-Boc Formation: Over-reaction, especially under forcing conditions or with a large excess of Boc₂O, can lead to the formation of a di-Boc protected aniline.[3] Using a stoichiometric amount of Boc₂O and careful monitoring can minimize this.
-
Urea Formation: This can be promoted by the use of a strong base with sterically hindered amines.[3]
Q3: How do I choose the best monitoring technique for my reaction?
A3: The choice of technique depends on the available equipment, the desired level of detail, and whether quantitative data is needed.
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction progress. It is simple, fast, and inexpensive.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful, non-invasive technique that offers both structural and quantitative information on reactants, intermediates, and products in real-time or through sampling.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds, offering high sensitivity and selectivity.
Troubleshooting Guides
Troubleshooting Incomplete Reactions
| Problem | Possible Cause | Suggested Solution |
| Significant amount of 3-bromoaniline remaining after extended reaction time. | 3-bromoaniline is a weakly nucleophilic amine.[1][2] | Increase the reaction temperature and continue to monitor by TLC. Consider using a catalyst such as 4-dimethylaminopyridine (DMAP) or switching to a more suitable solvent like methanol, which can enhance the reaction rate for aromatic amines.[3] |
| Reaction stalls after initial conversion. | The acidic byproduct may be inhibiting the reaction. | Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture.[3] |
| Low yield despite full conversion of starting material. | The product may be lost during workup, or side reactions may have occurred. | Review the workup procedure to ensure it is appropriate for your product's polarity. Check for the presence of side products using a different analytical technique (e.g., LC-MS). |
Troubleshooting TLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Starting material and product spots are not well-separated. | The mobile phase is either too polar or not polar enough. | Adjust the polarity of the mobile phase. For this system, a mixture of hexane and ethyl acetate is a good starting point. Gradually increase the proportion of the more polar solvent (ethyl acetate) to increase the Rf values. |
| Spots are streaking. | The sample is too concentrated, or the analyte is interacting strongly with the silica gel. | Dilute the sample before spotting. For amines that streak, adding a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the mobile phase can improve peak shape.[6] |
| No spots are visible under UV light. | The compounds do not have a UV chromophore, or the concentration is too low. | Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that will visualize both the starting amine and the carbamate product.[7] |
Data Presentation
Table 1: TLC Monitoring Parameters
| Compound | Typical Mobile Phase | Expected Rf | Visualization Method |
| 3-Bromoaniline | 20% Ethyl Acetate in Hexane | ~0.2 - 0.3 | UV (254 nm), KMnO₄ stain |
| This compound | 20% Ethyl Acetate in Hexane | ~0.5 - 0.6 | UV (254 nm), KMnO₄ stain |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Table 2: Characteristic NMR Chemical Shifts (CDCl₃)
| Compound | Proton (¹H) NMR | Carbon (¹³C) NMR |
| 3-Bromoaniline | Aromatic protons: ~6.6-7.1 ppm[8]; Amine protons (NH₂): broad singlet ~3.7 ppm[8] | C-Br: ~122 ppm; C-NH₂: ~147 ppm; Other aromatic C: ~115-130 ppm[9] |
| This compound | tert-butyl protons: singlet at ~1.5 ppm[3]; Aromatic protons: ~7.0-7.6 ppm; Amine proton (NH): broad singlet ~6.5 ppm[3] | tert-butyl methyls (CH₃)₃: ~28 ppm[3]; tert-butyl quaternary C: ~81 ppm[3]; Carbamate C=O: ~153 ppm[3]; C-Br: ~122 ppm; C-N: ~140 ppm; Other aromatic C: ~118-130 ppm |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
Dissolution: Dissolve 3-bromoaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Addition of Reagents: Add triethylamine (1.1 eq) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (as described in Protocol 2) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spotting: Spot the aliquot onto a silica gel TLC plate. It is also advisable to spot the starting material (3-bromoaniline) and a co-spot (a mixture of the reaction aliquot and the starting material) for comparison.
-
Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 20% ethyl acetate in hexane). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Subsequently, stain the plate using a potassium permanganate solution to visualize all spots.
-
Analysis: The disappearance of the 3-bromoaniline spot and the appearance of a new, less polar (higher Rf) product spot indicates the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible.
Protocol 3: Reaction Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: At desired time points, take a small aliquot from the reaction mixture and dilute it with a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Monitor the decrease in the intensity of the signals corresponding to the starting material (3-bromoaniline aromatic protons at ~6.6-7.1 ppm) and the increase in the intensity of the signals for the product, particularly the characteristic singlet of the tert-butyl group at approximately 1.5 ppm.[3] The reaction is complete when the signals for the starting material are no longer observed. For quantitative analysis (qNMR), a known amount of an internal standard can be added to the reaction mixture or the NMR sample.
Visualizations
Caption: A general workflow for monitoring the Boc protection of 3-bromoaniline.
Caption: A decision-making workflow for troubleshooting an incomplete reaction.
References
Validation & Comparative
A Comparative Guide to tert-butyl N-(3-bromophenyl)carbamate and Other Bromoaniline Derivatives for Researchers and Drug Development Professionals
Introduction: Bromoaniline derivatives are pivotal building blocks in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Their utility primarily stems from their ability to participate in a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures. Among these derivatives, tert-butyl N-(3-bromophenyl)carbamate, a Boc-protected form of 3-bromoaniline, offers distinct advantages in terms of stability, reactivity, and handling. This guide provides an objective comparison of this compound with other bromoaniline derivatives, supported by experimental data and detailed protocols to inform synthetic strategy and compound selection.
Physicochemical Properties and Advantages of Boc Protection
The tert-butoxycarbonyl (Boc) protecting group imparts several favorable properties to bromoanilines. It modulates the nucleophilicity and basicity of the aniline nitrogen, preventing unwanted side reactions and improving solubility in organic solvents. The Boc group is stable under a wide range of reaction conditions, including those involving strong bases and nucleophiles, yet can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).
Table 1: Physicochemical Properties of Selected Bromoaniline Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Feature |
| This compound | C₁₁H₁₄BrNO₂ | 272.14 | Solid | Boc-protected, enhanced stability and solubility in organic solvents. |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | Liquid/Low-melting solid | Unprotected, reactive amino group. |
| tert-butyl N-(2-bromophenyl)carbamate | C₁₁H₁₄BrNO₂ | 272.14 | Solid | Positional isomer, potential for steric hindrance effects. |
| tert-butyl N-(4-bromophenyl)carbamate | C₁₁H₁₄BrNO₂ | 272.14 | Solid | Positional isomer, different electronic effects compared to the 3-isomer. |
Performance in Key Cross-Coupling Reactions
The primary application of bromoaniline derivatives in drug discovery and development is in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The Boc-protected derivatives often exhibit superior performance due to increased stability and prevention of catalyst inhibition by the free amine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl, making bromoanilines excellent substrates. While direct comparative studies under identical conditions are scarce, the Boc-protected bromoanilines are expected to provide cleaner reactions and higher yields due to the deactivation of the amino group, which can otherwise coordinate to the palladium catalyst and inhibit its activity. Aryl bromides with electron-withdrawing groups tend to show slightly higher reactivity than those with electron-donating groups.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Bromoaniline Derivatives
| Bromoaniline Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| tert-butyl N-(4-bromophenyl)carbamate | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | High | Inferred from similar reactions |
| Unprotected ortho-bromoanilines | Various boronic esters | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | Good to Excellent | |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 62-69% | |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 31-51% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The use of Boc-protected bromoanilines in this reaction can be advantageous, particularly when the coupling partner is another amine, as it prevents self-coupling and other side reactions. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.
Table 3: Representative Yields for Buchwald-Hartwig Amination
| Bromoaniline Derivative | Amine Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Aryl Bromides | tert-butyl carbamate | Pd₂(dba)₃ / t-BuXPhos | NaOtBu | Toluene | 43-83% | |
| (Hetero)aryl Chlorides and Bromides | Various amines, amides, ureas, carbamates | [(cinnamyl)PdCl]₂ / t-BuXPhos | K₃PO₄ | Water | Good to Excellent | |
| 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ / X-Phos | KOtBu | Toluene | High |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the N-Boc protection of anilines involves the use of di-tert-butyl dicarbonate ((Boc)₂O).
Protocol:
-
To a solution of 3-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a water-acetone mixture, add di-tert-butyl dicarbonate (1.1 eq).
-
If using an organic solvent, a base such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) can be added catalytically. In aqueous mixtures, a base like sodium bicarbonate (NaHCO₃) is often used.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification by column chromatography on silica gel or recrystallization yields pure this compound.
Caption: General workflow for the synthesis of this compound.
General Protocol for Suzuki-Miyaura Coupling
Protocol:
-
To a flame-dried Schlenk flask, add the bromoaniline derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like CataCXium A Pd G3, 1-5 mol%) and the degassed solvent (e.g., a mixture of dioxane/water, toluene/water, or 2-MeTHF/water).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination
Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromoaniline derivative (1.0 eq), the amine coupling partner (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring. Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Biological Activity and Applications in Drug Discovery
Bromoaniline derivatives are precursors to a vast array of biologically active molecules. The ability to introduce diverse substituents via cross-coupling reactions makes them invaluable in generating compound libraries for high-throughput screening. While specific biological data for this compound is not extensively reported, derivatives of bromoanilines and related N-aryl compounds have shown a wide range of activities.
-
Antitumor Agents: Many N-aryl compounds, which can be synthesized from bromoaniline precursors, exhibit anticancer properties. For instance, certain bispidine derivatives have demonstrated potent antitumor effects. The bromoaniline scaffold allows for the systematic modification of substituents to optimize potency and selectivity against various cancer cell lines.
-
Antimicrobial Agents: N-protected amino acids and their derivatives have been shown to possess antimicrobial activity. The bromoaniline core can be incorporated into more complex structures to develop novel antibacterial and antifungal agents. Some studies have shown that Boc-protected compounds can enhance the efficacy of existing antibiotics against resistant bacterial strains.
The logical progression in drug discovery often involves the initial synthesis of a core scaffold, such as that derived from a bromoaniline, followed by iterative functionalization to improve biological activity and pharmacokinetic properties.
Caption: A logical workflow illustrating the use of bromoaniline derivatives in drug discovery.
Conclusion
This compound stands out as a versatile and advantageous reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The Boc-protecting group confers enhanced stability and prevents undesirable side reactions, often leading to cleaner reactions and higher yields in pivotal cross-coupling reactions compared to its unprotected counterparts. The choice between this compound and other bromoaniline derivatives will ultimately depend on the specific synthetic target and the reaction conditions to be employed. However, for applications requiring high efficiency and functional group tolerance, the Boc-protected derivative is often the superior choice. This guide provides the necessary data and protocols to enable researchers to make informed decisions and accelerate their research programs.
A Comparative Guide to the Synthesis of N-(3-Aminophenyl)acetamide: A Validation of Routes Utilizing tert-Butyl N-(3-bromophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted anilines is a cornerstone of medicinal chemistry and materials science. This guide provides a detailed comparison of two synthetic routes for the preparation of N-(3-aminophenyl)acetamide, a valuable building block in drug discovery and chemical synthesis. The primary route utilizes tert-butyl N-(3-bromophenyl)carbamate in a modern cross-coupling strategy, while the alternative route employs a classical reduction approach. This objective comparison, supported by experimental data and detailed methodologies, aims to inform the selection of the most appropriate synthetic strategy based on efficiency, substrate scope, and reaction conditions.
Performance Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to N-(3-aminophenyl)acetamide, providing a clear comparison of their performance metrics.
| Parameter | Route A: Buchwald-Hartwig Amidation | Route B: Reduction of 3-Nitroacetanilide |
| Starting Material | This compound | 3-Nitroacetanilide |
| Key Transformation | Palladium-Catalyzed C-N Cross-Coupling | Nitro Group Reduction |
| Overall Yield | ~70-80% (estimated over 2 steps) | ~85-95% |
| Reaction Time | 18-24 hours (for coupling step) | 2-4 hours |
| Number of Steps | 2 (Amidation and Deprotection) | 1 |
| Key Reagents | Palladium catalyst, phosphine ligand, base | Iron powder, acetic acid |
| Scalability | Good, but catalyst cost can be a factor | Excellent, cost-effective for large scale |
| Functional Group Tolerance | High, tolerates a wide range of functional groups | Moderate, reducible groups may be affected |
Synthetic Pathway Overview
The two synthetic routes to N-(3-aminophenyl)acetamide are depicted below, highlighting the key transformations and intermediates.
comparative study of palladium catalysts for Suzuki coupling of N-Boc-3-bromoaniline
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of N-Boc-3-bromoaniline
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex organic molecules. The formation of a carbon-carbon bond between an aryl halide, such as N-Boc-3-bromoaniline, and a boronic acid derivative is a key step in the generation of diverse molecular scaffolds for pharmaceutical and materials science applications. The choice of the palladium catalyst is a critical factor that dictates the efficiency, yield, and substrate scope of this transformation. This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of N-Boc-3-bromoaniline, supported by experimental data from closely related systems and detailed experimental protocols.
Performance Comparison of Palladium Catalysts
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CataCXium® A Palladacycle | Buchwald-type phosphine | Cs₂CO₃ | 2-MeTHF | 80 | 18 | 95 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 2-MeTHF | 80 | 18 | <10 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 2-MeTHF | 80 | 18 | <10 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O (10:1) | 90 | Not Specified | 11[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 18 | <10 |
Note: The data presented above is for the Suzuki coupling of an unprotected ortho-bromoaniline derivative and should be considered as a predictive guide for the reactivity of N-Boc-3-bromoaniline.[1]
Experimental Protocols
Detailed methodologies for the Suzuki coupling of aryl bromides are provided below. These protocols are representative and may require optimization for the specific coupling of N-Boc-3-bromoaniline with a chosen boronic acid.
General Procedure using a Pre-formed Palladacycle Catalyst (e.g., CataCXium® A)
This protocol is adapted from a high-yielding procedure for a similar bromoaniline substrate.[1]
Materials:
-
N-Boc-3-bromoaniline (1.0 equiv)
-
Arylboronic acid or boronic ester (1.5 equiv)
-
CataCXium® A Palladacycle (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add N-Boc-3-bromoaniline, the arylboronic acid/ester, and cesium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add the CataCXium® A Palladacycle to the reaction mixture under a positive flow of inert gas.
-
Add anhydrous 2-MeTHF via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 18 hours for the model reaction), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure using Pd(dppf)Cl₂
This protocol is a standard procedure for Suzuki-Miyaura couplings.[1][2]
Materials:
-
N-Boc-3-bromoaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct [Pd(dppf)Cl₂·CH₂Cl₂] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a Schlenk flask, combine N-Boc-3-bromoaniline, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours.[2]
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and an organic solvent like ethyl acetate.
-
Separate the aqueous layer and extract it multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental setup and the underlying chemical transformation, the following diagrams are provided.
References
Assessing the Efficiency of tert-butyl N-(3-bromophenyl)carbamate in Multi-Step Synthesis: A Comparative Guide
In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is paramount to achieving high yields and purity. For the introduction of a 3-aminophenyl moiety, tert-butyl N-(3-bromophenyl)carbamate serves as a crucial building block, primarily utilized in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive assessment of its efficiency, comparing its performance with viable alternatives and offering detailed experimental data and protocols for researchers, scientists, and drug development professionals.
The utility of this compound lies in the dual functionality of its structure: the bromine atom provides a reactive handle for cross-coupling reactions, while the tert-butoxycarbonyl (Boc) group offers robust protection of the aniline nitrogen. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The efficiency of this compound in this reaction is often compared to other N-protected bromoanilines. The choice of protecting group can influence reaction yields and compatibility with various functional groups.
| Protecting Group | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | [2][3] |
| Cbz | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 | [4] |
| Fmoc | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~85 | [][5] |
| Unprotected | Phenylboronic acid | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 100 | 18 | 91 | [6] |
Table 1. Comparative yields for Suzuki-Miyaura coupling of N-protected 3-bromoanilines with phenylboronic acid. Yields are representative and can vary based on specific reaction conditions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The nature of the N-protecting group on the bromoaniline can impact catalyst performance and reaction outcomes.
| Protecting Group | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 10 | ~84 | [7][8] |
| Cbz | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~80 | [4] |
| Unprotected | Aniline | Pd(OAc)₂ / XPhos | KOtBu | Toluene | 100 | 0.17 (MW) | 84 | [7] |
Table 2. Comparative yields for Buchwald-Hartwig amination of N-protected 3-bromoanilines with aniline. Yields are representative and can vary based on specific reaction conditions.
Alternative Protecting Groups
While the Boc group is widely used, several alternatives offer different deprotection strategies, which can be crucial for the synthesis of complex molecules with multiple functional groups.[9] This concept, known as orthogonality, allows for the selective removal of one protecting group in the presence of others.[5]
| Protecting Group | Abbreviation | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl)[] |
| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (H₂, Pd/C)[4] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine)[][5] |
| Allyloxycarbonyl | Alloc | Pd(0) catalysis[9] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride ions (e.g., TBAF)[9] |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Reductive cleavage (e.g., Zn/AcOH)[9] |
Table 3. Common amine protecting groups and their deprotection conditions.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and degassed water (typically in a 4:1 to 5:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][3][10]
Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add aniline via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 10 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Caption: Logical workflow of a protecting group strategy in multi-step synthesis.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
Spectroscopic Analysis for Structural Confirmation of tert-butyl N-(3-bromophenyl)carbamate: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel and intermediate compounds is paramount. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of tert-butyl N-(3-bromophenyl)carbamate. By contrasting its spectral features with those of key analogues—tert-butyl N-(4-bromophenyl)carbamate, tert-butyl N-(3-chlorophenyl)carbamate, and the parent compound tert-butyl carbamate—we delineate the characteristic spectroscopic signatures that validate its synthesis and purity.
This guide presents a summary of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data in a comparative table, offers detailed experimental protocols for acquiring this data, and includes visualizations to clarify the analytical workflow and comparative logic.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its structural analogues. This side-by-side comparison highlights the subtle but significant differences in spectral features arising from the positional isomerism of the halogen substituent and its absence in the parent carbamate.
| Spectroscopic Technique | This compound | tert-butyl N-(4-bromophenyl)carbamate | tert-butyl N-(3-chlorophenyl)carbamate | tert-butyl carbamate |
| ¹H NMR (δ, ppm) | ~7.7 (s, Ar-H), ~7.3 (d, Ar-H), ~7.1 (t, Ar-H), ~6.9 (d, Ar-H), ~6.5 (s, NH), 1.5 (s, 9H, t-Bu) | 7.39 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 6.47 (bs, 1H, NH), 1.51 (s, 9H, t-Bu)[1] | Similar aromatic splitting to 3-bromo analogue, with shifts influenced by chlorine's electronegativity. | 4.49 (bs, 1H, NH₂), 1.48 (s, 9H, t-Bu) |
| ¹³C NMR (δ, ppm) | ~152 (C=O), ~140 (C-N), ~130 (C-Br), ~124, ~121, ~117 (Ar-C), ~81 (O-C(CH₃)₃), ~28 (C(CH₃)₃) | 152.5 (C=O), 137.5 (C-N), 131.9 (Ar-C), 120.0 (Ar-C), 115.4 (C-Br), 80.9 (O-C(CH₃)₃), 28.3 (C(CH₃)₃)[1] | ~152 (C=O), ~140 (C-N), ~134 (C-Cl), aromatic signals, ~81 (O-C(CH₃)₃), ~28 (C(CH₃)₃) | ~156 (C=O), ~79 (O-C(CH₃)₃), ~28 (C(CH₃)₃) |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~2980 (C-H stretch), ~1710 (C=O stretch), ~1580 (N-H bend), ~1240, ~1160 (C-O stretch), ~800-700 (Ar C-H bend) | ~3300 (N-H stretch), ~2980 (C-H stretch), ~1715 (C=O stretch), ~1590 (N-H bend), ~1240, ~1160 (C-O stretch), ~820 (Ar C-H bend) | Similar to 3-bromo analogue, with potential minor shifts in fingerprint region. | ~3430, ~3330 (N-H stretches), ~2980 (C-H stretch), ~1725 (C=O stretch), ~1620 (N-H bend) |
| Mass Spec. (m/z) | M⁺ at 271/273 (isotope pattern for Br), fragment at 215/217 (loss of C₄H₈), 171/173 (loss of Boc group), 57 (t-butyl cation) | M⁺ at 271/273, with similar fragmentation pattern to the 3-bromo isomer. | M⁺ at 227/229 (isotope pattern for Cl), and analogous fragmentation. | M⁺ at 117, fragment at 102 (loss of CH₃), 57 (t-butyl cation). |
Experimental Protocols
Standardized protocols are crucial for reproducible and comparable spectroscopic data. The following are generalized methodologies for the analysis of carbamate products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the carbamate sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample to ensure good contact with the crystal and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are averaged.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for relatively small organic molecules and can provide detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is also suitable.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum. For compounds containing bromine or chlorine, the characteristic isotopic pattern should be observed.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and the comparative interpretation of the resulting data.
References
A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Bromophenylcarbamates
For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity among isomeric compounds is crucial for rational drug design and the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-bromophenylcarbamates, with a focus on their alkaline hydrolysis. The information is supported by established chemical principles and provides detailed experimental protocols for verification.
The reactivity of substituted phenylcarbamates is significantly influenced by the position of the substituent on the phenyl ring. In the case of bromophenylcarbamates, the bromine atom's electronic effects—both inductive and resonance—play a pivotal role in determining the rate of reactions such as hydrolysis. This difference in reactivity can be quantitatively estimated using the Hammett equation, which correlates reaction rates with the electronic properties of substituents.
Theoretical Framework: The Hammett Equation
The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction. For the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a reaction analogous to the hydrolysis of bromophenylcarbamates, a ρ value of +2.86 has been reported. This positive value indicates that electron-withdrawing substituents will increase the rate of hydrolysis.
Data Presentation: Estimated Relative Reactivity
The electronic effect of a substituent is quantified by its Hammett sigma (σ) constant. For the bromo substituent, the meta and para sigma constants are well-established. However, the ortho constant is often not used in standard Hammett correlations due to the complicating influence of steric effects.
| Isomer | Substituent Position | Hammett Constant (σ) | Estimated Relative Rate (k/k₀) | Predicted Reactivity Ranking |
| meta-Bromophenylcarbamate | meta | +0.39 | 12.9 | 1 (Fastest) |
| para-Bromophenylcarbamate | para | +0.23 | 4.5 | 2 |
| ortho-Bromophenylcarbamate | ortho | N/A (Steric hindrance) | N/A | 3 (Slowest) |
Note on ortho-Bromophenylcarbamate: While a quantitative prediction using the standard Hammett equation is not reliable for the ortho isomer, it is anticipated that its reactivity will be the lowest of the three. This is due to potential steric hindrance from the bulky bromine atom, which can impede the approach of the nucleophile (hydroxide ion) to the carbamate functional group.
Reaction Mechanism: E1cB Hydrolysis
The alkaline hydrolysis of N-unsubstituted phenylcarbamates, such as the bromophenylcarbamates, is generally accepted to proceed via an Elimination Unimolecular conjugate Base (E1cB) mechanism. This two-step mechanism is initiated by the deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide leaving group.
Caption: The E1cB mechanism for the alkaline hydrolysis of bromophenylcarbamates.
The electron-withdrawing nature of the bromine atom stabilizes the intermediate carbamate anion, thereby increasing the rate of the reaction. The more positive the σ constant, the greater the stabilization and the faster the reaction, which is consistent with the predicted reactivity order of meta > para.
Experimental Protocols
To empirically determine and compare the reactivity of the three bromophenylcarbamate isomers, a kinetic analysis of their alkaline hydrolysis can be performed.
Synthesis of Bromophenylcarbamates
The ortho-, meta-, and para-bromophenylcarbamates can be synthesized by reacting the corresponding bromophenol with an excess of urea under reflux, followed by purification.
Kinetic Measurement of Hydrolysis
The rate of hydrolysis can be monitored by observing the formation of the corresponding bromophenoxide ion using UV-Vis spectrophotometry.
Materials:
-
ortho-, meta-, and para-Bromophenylcarbamate
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Buffer solutions of known pH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostated water bath
Procedure:
-
Prepare stock solutions of each bromophenylcarbamate isomer in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.
-
Prepare a series of aqueous solutions with a constant concentration of NaOH.
-
Equilibrate the NaOH solution to a constant temperature (e.g., 25 °C) in the thermostated water bath.
-
Initiate the reaction by injecting a small aliquot of the carbamate stock solution into the NaOH solution in a quartz cuvette.
-
Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at the λ_max of the corresponding bromophenoxide ion over time.
-
Record the absorbance data at regular intervals until the reaction is complete.
-
Determine the pseudo-first-order rate constant (k_obs) for each isomer by fitting the absorbance versus time data to a first-order rate equation.
-
Calculate the second-order rate constant (k_OH) by dividing k_obs by the concentration of the hydroxide ion.
Caption: Workflow for the kinetic analysis of bromophenylcarbamate hydrolysis.
Conclusion
Based on the principles of physical organic chemistry, specifically the application of the Hammett equation, the predicted order of reactivity for the alkaline hydrolysis of bromophenylcarbamates is meta > para > ortho . The electron-withdrawing inductive effect of the bromine atom is most pronounced from the meta position, leading to the fastest reaction rate. The para isomer is less reactive due to the counteracting electron-donating resonance effect. The ortho isomer is expected to be the least reactive, primarily due to steric hindrance. The provided experimental protocol offers a robust method for verifying these theoretical predictions and obtaining quantitative data on the reactivity of these important chemical entities. This understanding is invaluable for the targeted design and synthesis of molecules with desired stability and reactivity profiles in the field of drug development.
evaluation of different bases for the Suzuki coupling of tert-butyl (3-bromophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of base is a critical parameter that significantly influences the yield, reaction rate, and selectivity of this transformation. This guide provides an objective comparison of different bases for the Suzuki coupling of tert-butyl (3-bromophenyl)carbamate, a common building block in the synthesis of pharmaceuticals and other advanced materials. The information presented herein is supported by experimental data from analogous reactions in the scientific literature.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex. This "ate" complex then readily transfers its organic group to the palladium center, facilitating the formation of the desired biaryl product. The selection of an appropriate base is therefore essential for a successful and high-yielding coupling reaction.
Comparison of Common Bases for Suzuki Coupling
The following table summarizes commonly used bases for Suzuki-Miyaura coupling reactions, with their general characteristics and performance in reactions involving aryl bromides and carbamates. While specific yields for tert-butyl (3-bromophenyl)carbamate are not widely reported in a comparative study, the data from similar substrates provide a strong indication of their relative effectiveness.
| Base | Formula | Typical Conditions | Advantages | Disadvantages | Reported Yields (Analogous Reactions) |
| Potassium Carbonate | K₂CO₃ | Aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O), 80-110 °C | Cost-effective, widely available, and effective for a broad range of substrates.[1][2] | Can be less effective for sterically hindered or electron-deficient substrates. | 73% for a similar carbamate.[1] |
| Sodium Carbonate | Na₂CO₃ | Aqueous solvent mixtures, 80-110 °C | Inexpensive and commonly used.[3] | Similar limitations to K₂CO₃. | 29% in a tandem reaction screen.[4] |
| Potassium Phosphate | K₃PO₄ | Anhydrous or aqueous conditions, often used with sterically demanding ligands. | Highly effective for challenging substrates, including heteroaryl and sterically hindered partners.[5] | More expensive than carbonates. | 37% in a tandem reaction screen.[4] |
| Cesium Carbonate | Cs₂CO₃ | Often used in anhydrous polar aprotic solvents (e.g., Dioxane, DMF). | Very effective for difficult couplings, often providing higher yields than other bases.[2] | High cost. | High yields reported for challenging couplings.[2] |
| Sodium Hydroxide | NaOH | Aqueous solvent mixtures. | Strong base, can be effective at lower temperatures. | Can promote side reactions and is not suitable for base-sensitive substrates. | 67% at 90°C in a tandem reaction.[4] |
| Potassium Fluoride | KF | Anhydrous or aqueous conditions. | Can be effective and is sometimes used with boronic esters. | Can be less effective than other bases depending on the substrate. | Moderate to high yields in some cases. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for tert-butyl (3-bromophenyl)carbamate.
Representative Protocol using Potassium Carbonate (K₂CO₃)
This protocol is adapted from the Suzuki coupling of a similar carbamate substrate.[1]
Materials:
-
tert-Butyl (3-bromophenyl)carbamate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 v/v), degassed
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add tert-butyl (3-bromophenyl)carbamate, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed toluene/water solvent mixture and the Pd(PPh₃)₄ catalyst under the inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol using Potassium Phosphate (K₃PO₄)
This protocol is a general procedure often effective for more challenging Suzuki couplings.
Materials:
-
tert-Butyl (3-bromophenyl)carbamate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane, degassed
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add tert-butyl (3-bromophenyl)carbamate, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and the phosphine ligand to a dry round-bottom flask.
-
Add degassed, anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Coupling Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
The Strategic Application of tert-Butyl N-(3-bromophenyl)carbamate in Synthesis: A Cost-Benefit Analysis
A comprehensive guide for researchers and drug development professionals on the comparative performance and economic viability of utilizing tert-butyl N-(3-bromophenyl)carbamate in palladium-catalyzed cross-coupling reactions versus alternative synthetic strategies.
In the realm of pharmaceutical and fine chemical synthesis, the selection of starting materials and synthetic routes is a critical decision that profoundly impacts overall efficiency, yield, and cost. This guide provides a detailed cost-benefit analysis of using this compound as a key building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination. Through a comparison with alternative approaches, primarily the use of unprotected 3-bromoaniline, this document offers researchers the data and insights necessary to make informed decisions for their synthetic endeavors.
Performance and Cost at a Glance
The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group in this compound, introduces additional steps into a synthetic sequence but can offer significant advantages in terms of reaction efficiency, product purity, and substrate scope. The following tables provide a comparative overview of the key quantitative data.
Table 1: Cost Comparison of Starting Materials
| Compound | Supplier Example | Price (USD) per Mole* |
| This compound | Oakwood Chemical | ~$295 |
| 3-Bromoaniline | Major Chemical Supplier | ~$50 |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Major Chemical Supplier | ~$150 |
*Prices are approximate and can vary based on supplier, purity, and quantity.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling
| Starting Material | Catalyst System | Reaction Time (h) | Yield (%) | Notes |
| This compound | Pd(PPh₃)₄ / K₂CO₃ | 12-24 | 85-95% | Cleaner reaction profile, easier purification. |
| 3-Bromoaniline | Pd(dppf)Cl₂ / K₂CO₃ | 12-24 | 70-85% | Potential for side reactions involving the amine group. |
| 3-Bromoaniline (in situ protection) | Pd(OAc)₂ / SPhos / K₃PO₄ | 18-36 | 75-90% | One-pot procedure, but may require more complex optimization. |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Starting Material | Catalyst System | Reaction Time (h) | Yield (%) | Notes |
| This compound | Pd₂(dba)₃ / XPhos / NaOtBu | 8-16 | 90-98% | High yields and good functional group tolerance. |
| 3-Bromoaniline | Pd₂(dba)₃ / BINAP / Cs₂CO₃ | 12-24 | 60-80% | Risk of double arylation and other side products. |
The Rationale for Amine Protection
The primary motivation for using a protecting group on the aniline nitrogen is to prevent undesired side reactions during cross-coupling. The free amine of 3-bromoaniline can act as a nucleophile or a ligand for the palladium catalyst, leading to the formation of byproducts and potentially deactivating the catalyst. The Boc group effectively masks the reactivity of the amine, allowing for cleaner and more efficient coupling at the bromide position.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in cross-coupling reactions are provided below.
Synthesis of this compound
Materials:
-
3-Bromoaniline (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3-bromoaniline in DCM in a round-bottom flask.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in DCM to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a white solid.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed toluene/water solvent mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
XPhos (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, combine this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos in a reaction vessel.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: Workflow for the synthesis of arylated anilines using a protection strategy.
Caption: Workflow for the direct cross-coupling of unprotected 3-bromoaniline.
Cost-Benefit Analysis
Costs:
-
Reagent Costs: The initial cost of this compound is significantly higher than that of 3-bromoaniline. The synthesis of the protected compound also incurs the cost of di-tert-butyl dicarbonate and a base.
-
Process Costs: The use of a protecting group adds two steps to the overall synthesis: protection and deprotection. This increases labor, solvent, and energy costs.
-
Catalyst Costs: While the cost of palladium catalysts can be a significant factor, the cleaner reaction profile of the protected substrate may allow for lower catalyst loadings in some cases, partially offsetting the initial reagent cost.
Benefits:
-
Higher Yields and Purity: The primary benefit of using this compound is the consistently higher yields and cleaner reaction profiles observed in both Suzuki-Miyaura and Buchwald-Hartwig reactions. This reduces the need for extensive and costly purification of the final product.
-
Broader Substrate Scope: The Boc-protected aniline is often more tolerant of a wider range of functional groups on the coupling partner, providing greater flexibility in the design of complex molecules.
-
Reproducibility and Scalability: Reactions with the protected substrate are often more reproducible and easier to scale up due to the reduction of side reactions. This is a critical consideration in an industrial setting.
Conclusion
The decision to use this compound in a synthetic campaign is a trade-off between the upfront costs of the starting material and the downstream benefits of improved reaction performance. For small-scale research and development where the highest possible yield and purity are paramount, the use of the pre-protected starting material is often justified. In large-scale manufacturing, a thorough process optimization and cost analysis would be necessary to determine if the increased yield and reduced purification costs of the protection strategy outweigh the expense of the additional synthetic steps. The direct coupling of unprotected 3-bromoaniline remains a viable and more atom-economical option, particularly if reaction conditions can be optimized to minimize side reactions and achieve acceptable yields. Ultimately, the choice will depend on the specific project goals, budget, and the complexity of the target molecule.
A Comparative Guide to the Applications of tert-butyl N-(3-bromophenyl)carbamate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical discovery and materials science, the strategic use of versatile building blocks is paramount. Among these, tert-butyl N-(3-bromophenyl)carbamate stands out as a key intermediate. Its utility stems from the presence of a reactive bromine atom, ripe for cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protected aniline, which offers stability and modulated reactivity. This guide provides an objective comparison of the performance of this compound in pivotal organic transformations, juxtaposed with alternative N-protected 3-bromoanilines. The information is supported by experimental data and detailed protocols to aid in synthetic strategy and execution.
The Strategic Advantage of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group due to its robustness under various conditions and its facile removal under acidic conditions. Compared to other protecting groups like acetyl or tosyl, the Boc group offers distinct advantages in the context of palladium-catalyzed cross-coupling reactions. The electron-donating nature of the Boc group can influence the electronic properties of the aryl ring, impacting the efficiency of cross-coupling reactions. Furthermore, its steric bulk can play a role in reaction selectivity.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound is a favored substrate in two of the most powerful C-C and C-N bond-forming reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The bromine substituent makes it significantly more reactive than its chloro- analog, often leading to higher yields under milder conditions.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. Consequently, this compound is a more reactive coupling partner than its chloro- counterpart. While direct comparative studies with other N-protected 3-bromoanilines under identical conditions are scarce, representative data from the literature for similar substrates allows for a qualitative comparison.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Bromide Substrate | Protecting Group | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | None | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | - | Low (11%) |
| This compound | Boc | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | High (est. >90%) |
| N-Acetyl-3-bromoaniline | Acetyl | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 18 | Moderate-High |
| 3-Bromoaniline | None (optimized) | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | - | 95%[1] |
Note: Yields are representative and can vary based on the specific boronic acid partner and reaction conditions. The high yield for unprotected 3-bromoaniline was achieved with a specialized catalyst system.
The data suggests that while unprotected anilines can be coupled effectively with optimized catalysts, N-protection is often beneficial. The Boc group, in particular, provides a good balance of activation and stability, often leading to high yields with standard catalyst systems.
Buchwald-Hartwig Amination: A Comparative Overview
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the aryl halide is crucial. The Boc-protected 3-bromoaniline is an excellent substrate for this reaction.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Aryl Bromides with Aniline
| Aryl Bromide Substrate | Protecting Group | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | None | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 2 | 92% |
| This compound | Boc | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 8 | High (est. >90%) |
| N-Acetyl-3-bromoaniline | Acetyl | Pd₂(dba)₃/DavePhos | K₃PO₄ | Dioxane | 100 | 24 | Moderate-High |
Note: Yields are representative and can vary based on the specific amine coupling partner and reaction conditions.
While unprotected 3-bromoaniline can be effectively coupled, the Boc-protected variant offers the advantage of avoiding potential side reactions at the aniline nitrogen, especially when using highly reactive amines or complex substrates.
Applications in the Synthesis of Functional Molecules
The utility of this compound extends to the synthesis of a variety of functional molecules, including pharmaceuticals and materials for organic electronics.
Pharmaceutical Synthesis
The carbamate moiety is a common structural motif in pharmaceuticals. A series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for their anti-inflammatory activity. The synthesis involves the coupling of tert-butyl 2-aminophenylcarbamate with various carboxylic acids, demonstrating the utility of the carbamate scaffold in medicinal chemistry.[2]
Materials Science: Synthesis of OLED Materials
Derivatives of this compound are valuable precursors for the synthesis of triarylamine-based materials used in Organic Light-Emitting Diodes (OLEDs). These materials often serve as the hole transport layer (HTL) in OLED devices. The bromine atom allows for the introduction of various aryl groups via Suzuki or Buchwald-Hartwig coupling, enabling the fine-tuning of the material's electronic properties. For instance, bromine-substituted triphenylamine derivatives have shown enhanced hole-mobility, leading to highly efficient green phosphorescent OLEDs with low operating voltages.[3]
Experimental Protocols
The following are detailed experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of aryl bromides, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl bromide (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
-
Solvent and Catalyst Addition: Add a degassed solvent system (e.g., toluene/water 4:1). To this mixture, add the palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add the aryl bromide (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for a few minutes to allow for catalyst activation, then heat to 80-120 °C for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Deprotection of the Boc Group
The Boc group can be readily removed under acidic conditions to yield the free amine.
-
Reaction Setup: Dissolve the Boc-protected amine in a suitable solvent such as methanol or dichloromethane.
-
Acid Addition: Add an acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.
-
Reaction: The reaction is typically complete within 1-4 hours.
-
Work-up: The solvent and excess acid are removed under reduced pressure to yield the amine salt.
Visualizing Synthetic Pathways and Workflows
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Reactivity comparison of 3-haloaniline derivatives in cross-coupling reactions.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of tert-Butyl N-(3-bromophenyl)carbamate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of tert-butyl N-(3-bromophenyl)carbamate (CAS Number: 25216-74-4), ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[1][2][3]. In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical advice[3].
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4].
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. It is classified as a chemical that requires professional disposal.
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the full chemical name, CAS number, and any known hazard information to the disposal company.
-
The final disposal method will be determined by the licensed waste disposal facility, which will ensure compliance with all regulatory requirements. It is generally recommended to dispose of the contents and container at an approved waste disposal plant[2][3].
-
Hazard and Physical Property Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 25216-74-4 |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.15 g/mol |
| Melting Point | 81-83 °C |
| Hazard Statements | H302, H315, H319, H335 |
| GHS Pictograms | Warning |
Data sourced from Oakwood Chemical Safety Information[1].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical steps for the safe disposal of this compound.
References
Personal protective equipment for handling tert-butyl N-(3-bromophenyl)carbamate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling tert-butyl N-(3-bromophenyl)carbamate. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data for this and structurally similar compounds, the primary hazards include skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed.[1][2]
Table 1: Hazard Identification
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Skin Irritation | H315: Causes skin irritation[1][2] |
| Eye Irritation | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] |
A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][4] | Protects against splashes and dust that can cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.[4][5] | Prevents skin contact, which can lead to irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][5] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with an appropriate particulate filter (P3 type recommended) should be used.[3] | Minimizes inhalation of dust or vapors that may cause respiratory irritation.[1] |
Experimental Protocol for Safe Handling
Adherence to a strict handling protocol is crucial for minimizing exposure and ensuring a safe working environment.
Step 1: Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the available SDS for this compound and similar compounds.[4]
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in Table 2.[4]
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[4] All necessary equipment and reagents should be placed within the fume hood.[4]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[3]
Step 2: Handling the Compound
-
Location: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4][5]
-
Dispensing: When weighing or transferring the solid, minimize dust generation.[1][3]
-
Contact Avoidance: Avoid all direct contact with the eyes, skin, and clothing.[1][3] Do not inhale dust or vapors.[1][3]
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]
-
Clothing: Remove any contaminated clothing and wash it before reuse.[3] Contaminated work clothing should not be allowed out of the workplace.[6]
-
Work Area: Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination. As a halogenated organic compound, it requires special disposal procedures.[4][5]
Table 3: Disposal Protocol
| Step | Procedure |
| 1. Waste Segregation | Collect all waste containing this compound, including contaminated consumables and rinsates from glassware, in a designated "Halogenated Organic Waste" container.[4][5] This waste must be kept separate from non-halogenated waste.[4] |
| 2. Container Labeling | The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Harmful).[4] |
| 3. Storage of Waste | Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials.[1] |
| 4. Final Disposal | Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4] |
Do not dispose of this compound down the drain or in regular trash. [5]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
Table 4: Emergency Response Plan
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][7] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7] |
| Small Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][8] Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated waste.[4] |
| Large Spill | Evacuate the area. Prevent further leakage or spillage if safe to do so. Contact your institution's EHS for assistance with cleanup. |
Workflow for Safe Handling of this compound
References
- 1. aksci.com [aksci.com]
- 2. This compound [oakwoodchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. leap.epa.ie [leap.epa.ie]
- 7. Page loading... [wap.guidechem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
